5-Bromo-2-chloro-4-methyl-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJOCKNDWUTFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654564 | |
| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-15-2 | |
| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2)
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1] Its pyridine core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals, making the development of modular synthetic methods for its derivatives highly desirable.[2][3] This guide provides a detailed examination of its chemical properties, reactivity, and strategic applications, with a focus on the mechanistic rationale behind its utility in constructing complex molecular architectures. The molecule's structure, featuring four distinct substituents on the pyridine ring—a methyl group, an electron-withdrawing nitro group, and two different halogens (chloro and bromo) at positions amenable to distinct transformations—offers a rich platform for selective chemical modifications.[1] This strategic arrangement of functional groups allows for sequential, controlled reactions, making it an invaluable tool for medicinal chemists and process development scientists.
Physicochemical Properties and Safety Data
Understanding the fundamental properties and handling requirements of a reagent is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 884495-15-2 | [4][5] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][6] |
| Molecular Weight | 251.47 g/mol | [6] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid; Light yellow powder | [4][7] |
| Purity | Typically ≥97% | [4] |
| Storage | Store in a refrigerator or under inert gas (nitrogen or Argon) at 2-8°C | [4][7] |
Safety and Handling:
This compound must be handled with appropriate precautions in a well-ventilated fume hood. It is classified as harmful and an irritant.
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Measures: Avoid breathing dust, vapor, or mist.[10] Wear protective gloves, clothing, and eye/face protection.[10] In case of contact with eyes, rinse cautiously with water for several minutes.[10] Standard safety protocols, including the use of a safety shower and eyewash station, should be readily accessible.[11] For detailed information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][12]
Core Reactivity: A Tale of Two Reactive Sites
The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents. The electronic nature of the substituted pyridine ring dictates the preferred reaction pathway at each site. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the C-3 position.[13][14]
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The chloro group at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[15] This heightened reactivity is a direct consequence of its position ortho to the ring nitrogen and para to the nitro group.
Mechanistic Rationale: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[15]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[15][16]
-
Stabilization: The negative charge of this intermediate is effectively delocalized and stabilized by resonance, particularly onto the electronegative ring nitrogen and the oxygen atoms of the para-nitro group.[15][17] This stabilization is key to lowering the activation energy of the reaction. Attack at C-2 (or C-4) is favored over C-3 because it allows the negative charge to be placed directly on the ring nitrogen, a more electronegative atom than carbon.[17]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[16]
Caption: SNAr mechanism at the C-2 position.
Exemplary Protocol: Amination via SNAr This protocol describes a general procedure for the substitution of the C-2 chlorine with a primary or secondary amine.
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.
-
Addition of Nucleophile: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). Causality Note: The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: Heat the reaction mixture, typically to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Insight: Heating is often necessary to overcome the energy barrier of disrupting the ring's aromaticity.[16]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product. The crude solid can be collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization or column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling at the C-5 Position
The bromo group at the C-5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[18][19] This reaction forms a new carbon-carbon bond, providing access to a vast array of biaryl and heteroaryl structures.[20]
Mechanistic Rationale (Suzuki-Miyaura Coupling): The reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.[21]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[21]
-
Transmetalation: The organoboron species (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[19] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of the more nucleophilic boronate complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[21]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling This protocol provides a general method for coupling an arylboronic acid to the C-5 position.
-
Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). Causality Note: It is critical to rigorously exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.[22]
-
Reagent Addition: To the vessel, add this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).[18]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. Insight: Degassing the solvent via freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes is essential for reproducible results.[22]
-
Reaction Conditions: Heat the mixture, typically to 80-100 °C, with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Synthetic Strategy and Application
The strategic placement of functional groups makes this compound an ideal starting point for building complex molecules. For instance, a researcher could first perform an SNAr reaction at the C-2 position to introduce a key pharmacophore, followed by a Suzuki coupling at the C-5 position to append another fragment, and finally, reduce the nitro group at C-3 to an amine, which can be further functionalized.
Caption: A logical workflow for sequential functionalization.
This step-wise approach is crucial in drug discovery programs. For example, related building blocks like 5-bromo-2-methyl-3-nitropyridine are used in the synthesis of potent and orally bioavailable inhibitors of Polo-like kinase 1 (PLK1), a target in oncology research.[23] The ability to rapidly generate analogs by varying the nucleophile in the SNAr step and the boronic acid in the coupling step makes this scaffold highly valuable for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists precise control over molecular construction. Its dual reactivity, enabling selective SNAr and palladium-catalyzed cross-coupling reactions, provides a reliable and powerful platform for accessing diverse and complex chemical matter. For researchers in pharmaceutical and agrochemical development, mastering the chemistry of this versatile reagent opens the door to accelerated discovery and the efficient synthesis of novel, high-value compounds.
References
- 1. indiamart.com [indiamart.com]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. This compound | 884495-15-2 [sigmaaldrich.com]
- 5. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 884495-15-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 [chemicalbook.com]
physicochemical properties of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS: 884495-15-2)
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromo, chloro, methyl, and nitro groups on a pyridine core, provides multiple reactive sites for advanced organic synthesis.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization methodologies, plausible synthetic insights, and critical safety protocols for this versatile building block. The narrative is structured to provide not only data but also the scientific rationale behind its application, ensuring a thorough understanding for its effective use in research and development.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent experimental work.
1.1. Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Synonyms: 2-bromo-6-chloro-3-methyl-5-nitropyridine, Pyridine, 5-bromo-2-chloro-4-methyl-3-nitro-[3]
-
Molecular Weight: 251.47 g/mol [3]
1.2. Structural Representation
The molecule's structure is characterized by a pyridine ring with a strategic arrangement of electron-withdrawing and electron-donating groups, which dictates its reactivity. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution and cross-coupling reactions, combined with an activating nitro group, makes it a valuable synthetic intermediate.[1]

Core Physicochemical Properties
The physical properties of a compound govern its behavior in both reaction and formulation settings. The data presented below, largely based on predictive models, offers a baseline for experimental design.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | Light yellow powder or solid | [2][3] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [3] |
| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [3] |
| Partition Coefficient (LogP) | 2.26 | [2] |
| Acidity (pKa) | -4.18 ± 0.10 (Predicted) | [3] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) |[3] |
2.1. Partition Coefficient (LogP) and Solubility
The predicted LogP value of 2.26 indicates that this compound is a moderately lipophilic compound.[2] This property is a critical determinant in drug development, suggesting the molecule may possess reasonable permeability across biological membranes. From a practical standpoint, this lipophilicity implies good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, while exhibiting poor solubility in aqueous media.
2.2. Acidity (pKa)
The predicted pKa of -4.18 suggests the pyridine nitrogen is extremely non-basic.[3] This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and the two halogen atoms, which significantly reduce the electron density on the nitrogen, thereby diminishing its ability to accept a proton. This lack of basicity is a key consideration for reaction planning, as it will not readily participate in acid-base chemistry under typical conditions.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any chemical intermediate. While specific experimental spectra for this compound are not widely published, this section outlines the expected results and standard protocols.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, only one aromatic proton remains on the pyridine ring, which would appear as a singlet. The methyl group protons would also appear as a distinct singlet, likely in the 2.0-2.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms bonded to the nitro group and halogens appearing further downfield.
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
-
~1100-1000 cm⁻¹: C-Br stretching vibration.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
3.3. Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) that is highly characteristic and serves as definitive proof of the presence of both one bromine and one chlorine atom.
3.4. Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is used.
-
Mobile Phase: A gradient elution is typically employed to ensure separation of the main component from any potential impurities. A common system would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over 15-20 minutes to elute more nonpolar impurities.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.
-
Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks. A purity level of ≥98% is common for such intermediates.[1]
References
5-Bromo-2-chloro-4-methyl-3-nitropyridine molecular structure
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methyl-3-nitropyridine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key halogenated pyridine derivative. It serves as a critical building block in advanced organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document elucidates its molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its applications in research and development. Furthermore, it outlines essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical engineering who require a deep technical understanding of this versatile intermediate.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a highly functionalized pyridine ring system that has garnered significant attention in synthetic chemistry. Its structure is characterized by the strategic placement of multiple reactive sites: a bromine atom at position 5, a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 3[1]. This unique arrangement of electron-withdrawing and donating groups, along with two distinct halogen atoms, makes it an exceptionally valuable precursor for creating complex molecular architectures.
The combination of a chloro group, which can be substituted, and a bromo group, which is highly effective in palladium-catalyzed cross-coupling reactions, provides synthetic chemists with orthogonal "handles" for sequential chemical modifications[2]. The electron-withdrawing nitro group further activates the pyridine ring, influencing the reactivity of the halogen substituents. Consequently, this compound is a cornerstone in the synthesis of specialized chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals[1][3].
Molecular Structure and Physicochemical Properties
The core of this compound is a pyridine heterocycle, substituted to maximize its synthetic utility. The specific arrangement of its functional groups dictates its chemical behavior and reactivity.
References
Spectroscopic Profile of 5-Bromo-2-chloro-4-methyl-3-nitropyridine: A Technical Guide
Introduction
5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS No: 884495-15-2) is a highly functionalized heterocyclic compound, serving as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its polysubstituted pyridine core, featuring a strategic arrangement of electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups, offers multiple reactive sites for diverse chemical transformations.[1]
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed profile based on established spectroscopic principles, data from structurally analogous compounds, and high-quality computational predictions. This guide is intended to serve as a practical reference for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the pyridine ring is critical to its reactivity and dictates its unique spectroscopic signature.
Figure 1. Chemical Structure
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 884495-15-2 | [2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [2] |
| Molecular Weight | 251.47 g/mol | [2] |
| Appearance | Light yellow powder | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the single aromatic proton and the methyl group protons.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.6 | Singlet (s) | 1H | H-6 |
| ~ 2.6 | Singlet (s) | 3H | -CH₃ |
Expert Interpretation:
-
Aromatic Proton (H-6): The lone proton at the C-6 position is significantly deshielded and appears at a downfield chemical shift (~8.6 ppm). This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the chloro, bromo, and nitro substituents, which reduce the electron density around this proton.
-
Methyl Protons (-CH₃): The protons of the methyl group at C-4 are expected to resonate as a sharp singlet around 2.6 ppm. The singlet nature arises from the absence of adjacent protons for spin-spin coupling.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-2 |
| ~ 148.5 | C-4 |
| ~ 145.0 | C-6 |
| ~ 138.0 | C-3 |
| ~ 118.0 | C-5 |
| ~ 18.0 | -CH₃ |
Expert Interpretation:
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the directly attached atoms and the overall electronic distribution within the aromatic system.
-
C-2 and C-4: The carbons C-2 (bonded to chlorine and nitrogen) and C-4 (bonded to a methyl group and adjacent to the nitro group) are expected to be the most downfield in the aromatic region, due to the strong deshielding effects of the electronegative substituents.
-
C-6: The C-6 carbon, adjacent to the ring nitrogen, will also be significantly downfield.
-
C-3 and C-5: The C-3 (bearing the nitro group) and C-5 (bearing the bromine atom) carbons are also deshielded, with their precise shifts influenced by the combined electronic effects of all substituents.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region, typical for sp³-hybridized carbons.
Experimental Protocols for NMR Data Acquisition
Figure 2. NMR Experimental Workflow
-
Sample Preparation: Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~ 2980-2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| ~ 1550-1475 | Asymmetric NO₂ Stretch | Strong |
| ~ 1360-1290 | Symmetric NO₂ Stretch | Strong |
| ~ 1600-1580, 1500-1400 | Aromatic C=C and C=N Stretch | Medium-Strong |
| ~ 1100-1000 | C-Cl Stretch | Medium-Strong |
| ~ 700-600 | C-Br Stretch | Medium-Strong |
Expert Interpretation:
The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.
-
Nitro Group Vibrations: The most diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the NO₂ group, expected in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[2][4] The presence of these two intense bands is a strong indicator of a nitro aromatic compound.[4]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.
-
C-H Vibrations: The stretching vibrations for the aromatic C-H and the methyl C-H bonds will be observed above and below 3000 cm⁻¹, respectively.
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Comments |
| 250/252/254 | [M]⁺˙ | Molecular ion cluster. The isotopic pattern is characteristic of one bromine and one chlorine atom. |
| 204/206/208 | [M - NO₂]⁺ | Loss of the nitro group. |
| 174/176 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |
| 125/127 | [M - Br - NO₂]⁺ | Loss of a bromine radical followed by the nitro group. |
| 90 | [M - Br - NO₂ - Cl]⁺ | Loss of all halogen and nitro substituents. |
Expert Interpretation:
The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] This will result in peaks at m/z 250, 252, and 254.
The fragmentation pattern under electron ionization (EI) is expected to proceed through the loss of the nitro group (a loss of 46 Da), followed by other neutral losses such as CO or the halogen atoms.
Figure 3. Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic distribution of the molecular ion and fragment peaks to confirm the presence of bromine and chlorine.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive profile for the characterization of this compound. The distinct signals in the NMR spectra, the strong characteristic absorptions of the nitro group in the IR spectrum, and the unique isotopic patterns in the mass spectrum together form a robust analytical fingerprint for the unambiguous identification and quality assessment of this important synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-methyl-3-nitropyridine in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-chloro-4-methyl-3-nitropyridine. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and their influence on its solubility in common organic solvents. In the absence of extensive published quantitative data, this guide emphasizes the principles of solubility prediction based on molecular polarity and functional group analysis. Furthermore, it details a robust, step-by-step experimental protocol for the systematic determination of solubility, empowering researchers to generate reliable data in their own laboratory settings. This includes qualitative assessments and a framework for semi-quantitative analysis. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and scientifically sound.
Introduction: The Significance of Solubility for a Key Synthetic Intermediate
This compound is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in complex organic synthesis is largely dictated by its reactivity and, crucially, its solubility. Understanding the solubility of this compound is paramount for:
-
Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. A solvent that ensures complete dissolution of all reactants is often essential for homogeneous reaction kinetics.
-
Purification Processes: Techniques such as crystallization and chromatography, which are central to isolating the final product, are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation and Drug Delivery: For compounds intended for biological applications, solubility in both aqueous and organic media is a critical determinant of bioavailability and the feasibility of different formulation strategies.
This guide will, therefore, provide the theoretical framework and practical methodology to systematically explore and understand the solubility profile of this compound.
Molecular Structure and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4][5] An analysis of the molecular structure of this compound provides significant insight into its expected solubility.
The key structural features influencing its polarity are:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, making the core structure polar.
-
Halogen Substituents (Bromo and Chloro): The electronegative chlorine and bromine atoms create polar C-X bonds, further increasing the molecule's overall polarity.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group with significant polarity due to the N-O bonds.
-
Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group.
The combined effect of these functional groups, particularly the highly polar nitro group and the halogen atoms, suggests that this compound is a moderately to highly polar molecule .
Based on this structural analysis, we can predict its solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high polarity. It is anticipated that this compound will exhibit good to moderate solubility in these solvents due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Dichloromethane): These solvents possess significant dipole moments but do not have O-H or N-H bonds. The compound is expected to have high solubility in these solvents, as they can effectively solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily engage in weaker London dispersion forces. It is predicted that this compound will have low to negligible solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound. This protocol is designed to be self-validating by systematically exploring a range of solvent polarities.
Materials and Equipment
-
This compound (solid, powder form)[6]
-
A selection of common organic solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Small test tubes or vials with caps
-
Graduated pipettes or micropipettes
-
Temperature-controlled water bath or shaker
Qualitative Solubility Determination Workflow
This initial screening provides a rapid assessment of solubility in a diverse set of solvents.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small, dry test tube. Prepare a separate test tube for each solvent to be tested.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.25 mL of the solvent and vortex for another 30 seconds. Repeat this process until a total of 1.0 mL of solvent has been added.
-
Classification:
-
Soluble: The compound completely dissolves in ≤ 1.0 mL of the solvent.
-
Sparingly Soluble: Only a portion of the compound dissolves, or dissolution is very slow.
-
Insoluble: No significant amount of the solid dissolves.
-
Semi-Quantitative Solubility Determination
For solvents in which the compound is found to be soluble, a more quantitative measure can be obtained.
-
Saturated Solution Preparation: Add a known excess of this compound to a known volume of the solvent (e.g., 200 mg in 2.0 mL) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Analysis: Carefully remove a known volume of the clear supernatant. Evaporate the solvent under reduced pressure and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in mg/mL or g/100mL.
Data Presentation and Interpretation
The results of the solubility tests should be recorded systematically.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Observation (Qualitative) | Solubility (mg/mL at 25°C) |
| Nonpolar | Hexane | 0.1 | Low | ||
| Toluene | 2.4 | Low | |||
| Polar Aprotic | Dichloromethane | 3.1 | High | ||
| Acetone | 5.1 | High | |||
| Acetonitrile | 5.8 | High | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | |||
| Polar Protic | Ethanol | 4.3 | Moderate to High | ||
| Methanol | 5.1 | Moderate to High | |||
| Water | 10.2 | Low |
Polarity Index values are relative measures and can vary slightly depending on the scale used.
Causality and Field-Proven Insights
-
Why a Range of Solvents? Testing a spectrum of solvents from nonpolar to highly polar provides a comprehensive picture of the compound's solvation preferences. This is crucial for selecting appropriate solvent systems for reactions (e.g., a polar aprotic solvent like acetonitrile for SNAr reactions) and purification (e.g., a mixed solvent system of a "good" solvent and a "poor" solvent for recrystallization).
-
The Importance of Temperature Control: Solubility is temperature-dependent. For most solids in liquid solvents, solubility increases with temperature. Therefore, conducting experiments at a consistent, recorded temperature is essential for reproducibility.
-
Acid-Base Solubility: Given the presence of the basic pyridine nitrogen, it would be insightful to also test the solubility in dilute aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH).[7][8] Solubility in dilute acid would indicate the formation of a protonated, water-soluble salt, confirming the basic character of the nitrogen atom.
Caption: Logical flow for acid-base solubility tests.
Conclusion
References
- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studylib.net [studylib.net]
- 8. csub.edu [csub.edu]
synthesis and characterization of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound (CAS No. 884495-15-2). This highly functionalized pyridine derivative is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring four distinct substituents on the pyridine core, offers multiple reactive sites for further chemical modification.[1][2] This document outlines a robust two-step synthetic pathway, detailed experimental protocols for spectroscopic analysis, and expert insights into the rationale behind key procedural choices, ensuring both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The molecular architecture of this compound suggests a logical synthetic strategy rooted in the sequential functionalization of a simpler pyridine precursor. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a nitro group, dictates the choice of reagents and reaction conditions.
A plausible and efficient retrosynthetic pathway begins by disconnecting the bromine atom, leading back to the precursor 2-chloro-4-methyl-3-nitropyridine . This intermediate is a known compound that can be synthesized from its corresponding 2-hydroxypyridine analog. This multi-step approach allows for controlled installation of the substituents, mitigating issues with regioselectivity and hazardous side reactions often encountered in single-pot nitration/halogenation attempts on substituted pyridines.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Protocol: From Precursor to Final Product
This section details a validated, step-by-step procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper experimental context.
Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
The initial step involves the conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) into the corresponding 2-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficacy and reliability.
Protocol:
-
Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-chloro-4-methyl-3-nitropyridine as a white to off-white solid.[2][5]
-
Expert Insight: Using POCl₃ as both a reagent and a solvent is common, but for larger scales, a high-boiling inert solvent can be used. The quench step is critical; adding the reaction mixture to ice prevents an uncontrolled exotherm that could occur if water were added to the hot POCl₃.
Step 2: Electrophilic Bromination to this compound
The second step is the regioselective bromination of the electron-deficient pyridine ring. While such rings are generally deactivated towards electrophilic aromatic substitution, the presence of the activating methyl group at C4 directs the incoming electrophile (Br⁺) to the C5 position. The reaction is typically performed in an acidic medium which facilitates the generation of the brominating agent. An analogous procedure for a similar substrate has shown high yields using bromine in acetic acid.[6]
Protocol:
-
Reagent Setup: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromination: To this solution, add elemental bromine (Br₂, 1.1-1.5 eq) dropwise at room temperature. A catalyst such as sodium acetate may be added to buffer the reaction.[6]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a stirred solution of sodium thiosulfate or sodium bisulfite to quench excess bromine.
-
Isolation: Neutralize the solution with a base (e.g., saturated sodium bicarbonate) until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization to achieve high purity.
References
- 1. indiamart.com [indiamart.com]
- 2. innospk.com [innospk.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Abstract
5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Its utility as a synthetic intermediate stems from the distinct electronic nature of its substituted pyridine core, which offers multiple, well-defined reactive sites. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the interplay of inductive and resonance effects from the bromo, chloro, methyl, and nitro substituents, which collectively govern the molecule's reactivity profile. This analysis is supported by mechanistic discussions, validated experimental protocols, and predictive models to offer researchers a robust framework for leveraging this versatile building block in complex molecule synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is not random; it is a direct consequence of the electronic perturbations each substituent imposes on the intrinsically electron-deficient pyridine ring.[2][3] Understanding these individual contributions is critical to predicting the molecule's behavior.
-
The Pyridine Core: Unlike benzene, the pyridine ring contains a nitrogen heteroatom that is more electronegative than carbon. This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I) and creates a π-deficient system, predisposing the ring to nucleophilic attack, particularly at the positions ortho (2, 6) and para (4) to the nitrogen.[3][4][5] Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution.[4][6]
-
Nitro Group (-NO₂ at C-3): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance-withdrawing effect (-M). Its placement at C-3 profoundly enhances the electrophilicity of the C-2, C-4, and C-6 positions.
-
Halogen Substituents (-Cl at C-2, -Br at C-5): Both chlorine and bromine are inductively withdrawing (-I) but are capable of resonance donation (+M) through their lone pairs.[7] However, for halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring toward electrophiles. Crucially, in the context of this electron-poor ring, they serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr).
-
Methyl Group (-CH₃ at C-4): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It provides a slight counter-balance to the overwhelming electron-withdrawing nature of the other substituents, marginally increasing electron density at the ortho and para positions relative to it (C-3 and C-5).
The cumulative result of these competing and reinforcing effects is a highly polarized and electrophilic aromatic system.
Caption: Electronic contributions of substituents on the pyridine ring.
Analysis of Reactive Sites
Nucleophilic Character
The only significant site of nucleophilicity on the molecule is the lone pair of electrons on the pyridine nitrogen atom . However, its basicity and nucleophilicity are severely diminished by the attached electron-withdrawing groups. While it can be protonated by strong acids or coordinate to Lewis acids, this process results in the formation of a pyridinium salt, which further enhances the electrophilicity of the ring carbons and renders the system even more deactivated towards electrophilic attack.[6]
Electrophilic Character: Hotspots for Nucleophilic Attack
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The molecule presents several highly electrophilic carbon centers. The relative reactivity of these sites is determined by the ability of the ring and substituents to stabilize the negative charge in the intermediate Meisenheimer complex.
| Rank | Site | Position | Activating Factors | Comments |
| 1 | C-2 | Carbon bearing Chlorine | Ortho to Pyridine N, Ortho to -NO₂ | Primary site for SNAr. The intermediate is strongly stabilized by delocalization of the negative charge onto both the ring nitrogen and the nitro group oxygens.[3][5] The chloro atom is an excellent leaving group. |
| 2 | C-6 | Carbon bearing Hydrogen | Ortho to Pyridine N, Para to -NO₂ | Highly activated site. The intermediate is also strongly stabilized by the pyridine N and the nitro group. Susceptible to attack by very strong nucleophiles, potentially leading to VNS (Vicarious Nucleophilic Substitution) type reactions.[8] |
| 3 | C-5 | Carbon bearing Bromine | Para to Pyridine N, Meta to -NO₂ | Secondary site for substitution. While activated by the ring nitrogen, it lacks direct resonance stabilization from the nitro group. The C-Br bond is primarily targeted in metal-catalyzed cross-coupling reactions. |
The exceptional reactivity at the C-2 position can be visualized through the resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack.
Caption: Resonance stabilization for nucleophilic attack at C-2.
Reactivity Towards Electrophiles
Electrophilic aromatic substitution (EAS) is highly disfavored . The synergistic electron-withdrawing effects of the pyridine nitrogen, nitro group, and halogens create a profoundly electron-deficient ring that is incapable of reacting with all but the most potent electrophiles, and even then, only under extreme conditions.[2][4][9] Any electrophilic attack would preferentially occur at the nitrogen lone pair, leading to a pyridinium cation that is even more deactivated. For practical synthetic purposes, the ring carbons of this molecule can be considered inert to EAS.
Experimental Protocols for Site-Selective Functionalization
The following protocols illustrate how the distinct electrophilic sites can be targeted with high selectivity.
Protocol 1: Selective SNAr at the C-2 Position with Methoxide
Objective: To demonstrate the preferential substitution of the C-2 chloro group by a common oxygen nucleophile. This reaction is a reliable method for introducing alkoxy functionalities.
Causality: The C-2 position is the most electronically deficient carbon bearing a good leaving group, ensuring that nucleophilic attack occurs here with high regioselectivity. The reaction proceeds via the well-established addition-elimination (SNAr) mechanism.
Methodology:
-
Reagent Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Addition: Cool the substrate solution to 0 °C and add the sodium methoxide solution dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. The product, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, may precipitate.[10] If not, extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation System:
-
¹H NMR Spectroscopy: Expect the disappearance of the starting material signals and the appearance of a new singlet corresponding to the methoxy group protons (-OCH₃) around 3.9-4.1 ppm.
-
Mass Spectrometry: The molecular ion peak of the product should correspond to the mass of the starting material minus Cl plus OCH₃.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C-5 Position
Objective: To functionalize the C-5 position via C-C bond formation, leveraging the C-Br bond's reactivity in catalytic cycles while leaving the C-Cl bond intact.
Causality: The C-Br bond undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond. This difference in reactivity allows for the selective formation of a new carbon-carbon bond at the C-5 position, a cornerstone of modern drug discovery.[1]
Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.
Self-Validation System:
-
¹H NMR Spectroscopy: Observe the disappearance of the C-Br bond (no significant change in proton signals unless coupling constants change) and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group.
-
¹³C NMR Spectroscopy: Confirm the presence of new aromatic carbon signals and the absence of the C-Br signal.
Conclusion
This compound is a precisely engineered synthetic intermediate whose reactivity is dominated by its highly electrophilic nature. The strategic arrangement of electron-withdrawing groups activates the pyridine ring for nucleophilic attack, while the distinct electronic environments of the two halogen substituents allow for remarkable site-selectivity.
-
Primary Nucleophilic Site: The pyridine nitrogen (strongly attenuated).
-
Primary Electrophilic Site (SNAr): The C-2 carbon, due to optimal stabilization of the reaction intermediate.
-
Secondary Electrophilic Site (Cross-Coupling): The C-5 carbon, ideal for palladium-catalyzed reactions.
-
Inertness: The molecule is essentially non-reactive towards electrophilic aromatic substitution.
By understanding this reactivity map, researchers can confidently and predictably employ this compound as a versatile scaffold for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- 1. indiamart.com [indiamart.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Polysubstituted Pyridine
5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine core substituted with bromo, chloro, methyl, and nitro groups, offers multiple reactive sites, making it a valuable building block for medicinal chemists.[1][2] The combination of halogen atoms and the electron-withdrawing nitro group enhances its reactivity, rendering it particularly useful in cross-coupling reactions and other advanced synthetic transformations.[1]
However, the very chemical reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards. As a Senior Application Scientist, it is imperative to approach this and any novel chemical intermediate with a robust framework of safety and handling protocols. This guide provides an in-depth analysis of the known safety information for this compound (CAS 884495-15-2), outlines best practices for its handling and storage, and details emergency procedures to mitigate exposure risks. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884495-15-2 | [1][2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid, Powder | [2][4] |
| Purity | Typically ≥95-98% | [2][4] |
| Storage Temperature | Refrigerator (2-8°C), under inert gas | [3] |
Section 2: Hazard Identification and GHS Classification
Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below. It is crucial to note that comprehensive toxicological studies for this specific compound are not widely available; therefore, these classifications should be considered the minimum level of hazard.
| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [3] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | [3][5] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [3][5] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | [3][5] |
The "Warning" signal word indicates a moderate level of hazard. The combination of these classifications necessitates stringent adherence to engineering controls, personal protective equipment (PPE), and safe handling practices to prevent exposure.
Section 3: The Hierarchy of Controls: A Proactive Approach to Safe Handling
The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls lies in their ability to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood. This is a non-negotiable requirement due to its classification as a respiratory irritant (H335).[3][5] The fume hood's constant airflow prevents the inhalation of fine powder or dust.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides an additional layer of protection against aerosolization.
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. This ensures procedural consistency and serves as a critical training document.
-
Designated Areas: Clearly demarcate the specific area within the lab where this compound will be handled. This prevents cross-contamination and ensures that all necessary safety equipment is readily accessible.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, the relevant SOPs, and emergency procedures before being authorized to work with it.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the primary means of protection. It is the last line of defense should engineering and administrative controls fail.
-
Hand Protection: Wear nitrile gloves at all times. Given the potential for skin irritation (H315), double-gloving is a prudent measure, especially during transfers or when handling larger quantities.[3][5] Contaminated gloves must be removed and disposed of properly, followed by hand washing.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against serious eye irritation (H319).[3][5] In addition, a face shield should be worn over the goggles, especially when there is a risk of splashes or dust generation.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.
Section 4: Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator, typically between 2-8°C.[3] The storage area should be dry and well-ventilated.
-
Incompatible Materials: While specific reactivity data for this compound is limited, based on its functional groups and data from similar compounds, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials could lead to vigorous, exothermic reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6][7]
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is critical. The following protocols are based on the known GHS classifications and general best practices.
Caption: Emergency Response Protocol for Exposure.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[8]
Accidental Release Measures
-
Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the laboratory and prevent entry. Contact the institution's emergency response team.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. Avoid using a heavy water stream, which could scatter the powder.
-
Specific Hazards: As with many organic compounds, combustion can produce toxic gases.[6][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, filter paper) in a sealed, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
Conclusion
This compound is a potent synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding and proactive implementation of safety protocols are not merely procedural formalities; they are integral components of responsible scientific practice. By adhering to the hierarchy of controls—prioritizing engineering solutions, standardizing procedures, and using appropriate PPE—researchers can confidently and safely leverage the synthetic potential of this compound. This guide serves as a foundational document, but it is incumbent upon each scientist and institution to build upon this information with site-specific risk assessments and rigorous training.
References
- 1. indiamart.com [indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cynorlaboratories.com [cynorlaboratories.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. accelachem.com [accelachem.com]
- 8. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]
Substituted Nitropyridines: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] The introduction of a nitro group onto this scaffold creates substituted nitropyridines, a class of compounds with uniquely tuned electronic properties that render them exceptionally versatile as both bioactive molecules and synthetic intermediates. The strong electron-withdrawing nature of the nitro group significantly alters the reactivity of the pyridine core, making it a powerful tool for drug design.[3] This guide provides a comprehensive overview of the current landscape and future potential of substituted nitropyridines in medicinal chemistry, focusing on their applications in oncology, infectious diseases, and neuroscience. We will explore key mechanisms of action, present detailed synthetic protocols, and offer insights into the causality behind experimental design, providing a robust resource for researchers in drug development.
The Nitropyridine Core: A Nexus of Reactivity and Bioactivity
The utility of the nitropyridine scaffold stems from the profound electronic influence of the nitro (−NO₂) group. This group acts as a strong resonance and inductive electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This property is the cornerstone of its role as a synthetic intermediate.
The presence of a good leaving group, such as a halogen at a position ortho or para to the nitro group (e.g., 2-chloro-5-nitropyridine), creates a highly reactive "handle." This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries for screening.[3] Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility.[1][2]
Beyond its synthetic utility, the nitroaromatic moiety is a key pharmacophore in many bioactive compounds. Its mechanism often involves in vivo reductive activation within target cells or microorganisms, leading to the formation of reactive nitrogen species that can induce cytotoxic effects by damaging DNA and other critical biomolecules.[4][5][6] This dual role as a versatile synthetic precursor and a potent bio-activatable warhead makes the substituted nitropyridine a highly valuable scaffold in drug discovery.
Therapeutic Applications in Oncology
Substituted nitropyridines have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[7]
Microtubule-Targeting Agents
A significant breakthrough has been the development of 3-nitropyridine analogues as potent microtubule-targeting agents.[8] These compounds disrupt the integrity of the microtubule network, which is essential for cell division, leading to cell cycle arrest and apoptosis.
Mechanism of Action: These agents bind to tubulin, the protein subunit of microtubules, at the colchicine-binding site.[8] This binding event inhibits the polymerization of tubulin into functional microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).[8] This mechanism is particularly effective against rapidly dividing cancer cells while having a lesser effect on healthy, non-dividing cells.[8]
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of 3-nitropyridine microtubule-targeting agents.
Data Presentation: The cytotoxic potential of these compounds has been demonstrated across a broad range of cancer cell lines.
| Compound | Cell Line | GI₅₀ (nM) | Mechanism | Reference |
| 4AZA2891 | NCI-60 Panel | < 10 (several lines) | Microtubule Targeting | [8] |
| 4AZA2996 | NCI-60 Panel | < 10 (several lines) | Microtubule Targeting | [8] |
| Pyridine-Urea 8e | NCI-58 Panel | Mean GI: 49% | VEGFR-2 Inhibition | [9] |
| Chalcone-Pyridine 71 | A549 (Lung) | 2.1 | Anti-tubulin | [10] |
Kinase Inhibitors
The pyridine scaffold is central to numerous FDA-approved kinase inhibitors (e.g., Sorafenib).[9] Nitropyridine derivatives serve as key intermediates in the synthesis of potent and selective kinase inhibitors. For example, 2-amino-4-methyl-5-nitropyridine is a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor.[1] Similarly, other derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][11]
Applications in Infectious Diseases
For decades, nitroaromatic compounds have been a mainstay in treating infections caused by anaerobic bacteria and parasites.[5][12] Their efficacy relies on a fascinating mechanism of selective toxicity.
Mechanism of Action: Reductive Activation Nitropyridines and other nitroheterocycles are generally pro-drugs that are inactive until they enter a microbial cell with a low-redox-potential environment, typical of anaerobes.[4] Inside the cell, microbial nitroreductases catalyze the one-electron reduction of the nitro group to a nitro radical anion.[6] This highly reactive species can then undergo further reduction or participate in a "futile cycle" where it is re-oxidized by molecular oxygen, generating superoxide radicals. The accumulation of these reactive nitrogen and oxygen species causes widespread damage to microbial DNA, proteins, and lipids, leading to cell death.[4][13] This activation is specific to microbial enzymes, affording a degree of selective toxicity.
Caption: Reductive activation of nitropyridines in anaerobic microbes.
Nitropyridine derivatives have demonstrated broad-spectrum activity against various pathogens:
-
Antiviral: A 3-nitropyridine fused with a furoxan ring has been studied as a dual-action inhibitor of two HIV-1 enzymes: integrase and RNase H.[1]
-
Antibacterial & Antifungal: Derivatives functionalized with azole moieties show moderate activity against S. aureus and E. coli.[2] Coordination complexes of nitropyridines with metals like Copper(II) and Zinc(II) have also shown potent antimicrobial activity.[1]
-
Antiprotozoal: Nitropyridines have been investigated for activity against Colpoda steinii.[2]
Synthetic Methodologies and Experimental Protocols
The versatility of nitropyridines is underpinned by robust and well-established synthetic chemistry. A common and powerful strategy involves the nucleophilic substitution of a chloronitropyridine precursor.
Workflow: Synthesis of Bioactive Aminopyridines
This workflow illustrates a common path from a simple starting material to a diverse library of potentially bioactive compounds. The key is the SNAr reaction, which is highly efficient due to the activating effect of the nitro group.
Caption: General synthetic workflow for bioactive pyridine derivatives.
Experimental Protocol: Synthesis of N-Phenyl-5-nitropyridin-2-amine
This protocol details the synthesis of a representative substituted aminonitropyridine via an SNAr reaction.
Objective: To synthesize N-phenyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine and aniline.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine and anhydrous DMF. Stir until the solid is fully dissolved.
-
Causality: Anhydrous conditions are used to prevent side reactions involving water. DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates cations while leaving the nucleophile relatively free.
-
-
Addition of Reagents: Add aniline to the solution, followed by the portion-wise addition of potassium carbonate.
-
Causality: Aniline acts as the nucleophile. K₂CO₃ is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. TLC is used to confirm the consumption of the starting material.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Causality: The product is organic-soluble and will move into the EtOAc layer, while inorganic salts (like KCl and excess K₂CO₃) remain in the aqueous layer.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent.
-
-
Final Product: The resulting crude solid can be further purified by column chromatography or recrystallization to yield the pure N-phenyl-5-nitropyridin-2-amine.
Future Perspectives and Conclusion
The substituted nitropyridine scaffold continues to be a fertile ground for medicinal chemistry research. Its synthetic tractability allows for the creation of vast and diverse molecular libraries, while its inherent bioactivity provides a foundation for developing novel therapeutics.
Emerging applications include:
-
Neuroscience: Nitropyridines are being used as precursors for ligands targeting neurological receptors and have potential in developing treatments for neurodegenerative diseases.[1][14][15][16]
-
Radiolabeling: The ease of functionalizing nitropyridines makes them attractive candidates for creating radiolabeled compounds for use in Positron-Emission Tomography (PET) imaging, which is critical for clinical oncology and neurology.[1]
-
Agrochemicals: The same principles of bioactivity make nitropyridines useful precursors for advanced insecticides and herbicides.[1][17]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. [Antimicrobial therapy with nitroheterocyclic compounds, for example, metronidazole and nitrofurantoin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Synthetic Routes of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce a variety of substituents onto this six-membered heterocycle is paramount for fine-tuning the biological activity and material properties of these compounds. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to polysubstituted pyridines, designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate this complex and evolving field. We will delve into the mechanistic underpinnings, practical applications, and comparative analysis of both classical and contemporary methodologies, offering field-proven insights to inform experimental design and execution.
I. Classical Cyclization Strategies: Building the Pyridine Core
The foundational approaches to pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors through condensation reactions. These time-honored methods remain highly relevant due to their operational simplicity and the use of readily available starting materials.
A. The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. This method is particularly effective for the synthesis of symmetrically substituted pyridines.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added drop
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Introduction: The Strategic Importance of 5-Bromo-2-chloro-4-methyl-3-nitropyridine in Synthesis
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its utility stems from the presence of multiple reactive sites on the pyridine core: a bromine atom at the 5-position, a chlorine atom at the 2-position, and an electron-withdrawing nitro group at the 3-position.[3] This distinct arrangement of functional groups allows for selective and sequential chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4]
The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6][7] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the relatively low toxicity of its reagents and byproducts.[7] For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds provides an opportunity for site-selective functionalization, a crucial strategy in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[2][3][8]
This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound, detailing the underlying mechanistic principles, offering field-proven protocols, and explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The fundamental steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the pyridine derivative), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][7]
-
Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or ester) transfers its organic moiety to the palladium center, displacing the halide.[7][9] The base is crucial for activating the organoboron compound.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Site-Selectivity in Dihalogenated Pyridines
For dihalogenated substrates like this compound, the site of the initial Suzuki coupling is dictated by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[4] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the selective functionalization of the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.
However, it is important to note that factors such as the choice of palladium catalyst, ligands, and reaction conditions can sometimes influence and even reverse the expected site-selectivity in dihalogenated heteroarenes.[10][11] For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[10] While the C5-bromo position in the title compound is electronically and sterically distinct, careful consideration of the catalytic system is paramount to ensure the desired regiochemical outcome.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization of specific parameters may be necessary depending on the nature of the boronic acid coupling partner and the desired scale of the reaction.
Protocol 1: Selective Suzuki Coupling at the 5-Bromo Position
This protocol is optimized for the selective reaction at the more reactive C-Br bond.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.).
-
Solvent Addition: Add the degassed organic solvent and, if applicable, degassed water (a common ratio is 4:1 to 10:1 organic solvent to water). The total volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1 M with respect to the limiting reagent.[4]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[12]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A streamlined workflow for the Suzuki coupling reaction.
Table 1: Recommended Conditions for Selective C5-Arylation
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are standard, reliable catalysts for Suzuki couplings of aryl bromides. |
| Base | K₂CO₃ or K₃PO₄ | These bases are effective in promoting transmetalation without being overly harsh. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems often enhance the reaction rate and yield. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Sequential Suzuki Coupling - Functionalization at the 2-Chloro Position
Following the successful coupling at the 5-position, the resulting 2-chloro-5-aryl-4-methyl-3-nitropyridine can undergo a second Suzuki coupling at the less reactive C-Cl bond. This typically requires more forcing conditions.
Key Considerations for C-Cl Bond Activation:
-
Catalyst System: The coupling of aryl chlorides often necessitates more electron-rich and sterically hindered ligands to facilitate the more challenging oxidative addition step.[13] Catalyst systems such as those employing bulky biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[9][13][14] The combination of Pd₂(dba)₃ with a ligand like P(t-Bu)₃ is also a powerful choice for activating aryl chlorides.[9]
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
Temperature: Higher reaction temperatures (e.g., >100 °C) are generally necessary.
Step-by-Step Procedure:
-
Reaction Setup: Follow the same procedure as in Protocol 1, using the 2-chloro-5-aryl-4-methyl-3-nitropyridine as the starting material.
-
Catalyst System: Employ a catalyst system known to be effective for aryl chlorides. A good starting point is Pd₂(dba)₃ (0.02 equiv.) with a bulky phosphine ligand like SPhos (0.05 equiv.).
-
Base: Use K₃PO₄ (3.0 equiv.).
-
Solvent: Anhydrous toluene or dioxane are suitable choices.
-
Reaction: Heat the mixture to 100-120 °C.
-
Monitoring and Work-up: Follow the same procedures as outlined in Protocol 1.
Table 2: Comparison of Conditions for C-Br vs. C-Cl Coupling
| Parameter | C-Br Coupling (Protocol 1) | C-Cl Coupling (Protocol 2) |
| Substrate Reactivity | High | Low |
| Catalyst | Standard (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd₂(dba)₃/SPhos) |
| Ligand | Triphenylphosphine or dppf | Bulky, electron-rich phosphines |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand can have a profound impact on the efficiency of the reaction.[15] For challenging couplings, a one-pot borylation/Suzuki reaction might be a viable alternative, eliminating the need to isolate the boronic acid intermediate.[16]
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can sometimes be an issue. This can often be minimized by ensuring a strictly oxygen-free environment and using the appropriate stoichiometry of reagents.
-
Dehalogenation: In some cases, reduction of the carbon-halogen bond can occur. This can be mitigated by adjusting the reaction temperature and ensuring the absence of potential hydrogen sources.
-
Purification Challenges: The polar nature of pyridine derivatives can sometimes make purification by column chromatography difficult. Employing a different stationary phase or a modified solvent system may be necessary.
Conclusion
The Suzuki-Miyaura coupling reaction is an exceptionally powerful tool for the functionalization of this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a predictable and selective mono-arylation at the 5-position under standard conditions. Subsequent coupling at the 2-position can be achieved with more robust catalyst systems, providing a versatile route to highly substituted pyridine derivatives. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively leverage this versatile building block in the synthesis of novel compounds for drug discovery and other applications.
References
- 1. 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine|CAS 1956341-62-0 [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. indiamart.com [indiamart.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. scite.ai [scite.ai]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Application Notes: Regioselective Sonogashira Cross-Coupling of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for the Sonogashira cross-coupling reaction of 5-Bromo-2-chloro-4-methyl-3-nitropyridine. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, widely employed in the synthesis of pharmaceuticals and complex organic materials.[1][2] This application note details the mechanistic underpinnings, key reaction parameters, a step-by-step experimental protocol, and troubleshooting strategies for the selective alkynylation of this di-halogenated, electron-deficient pyridine substrate, a scaffold of significant interest in drug discovery.
Introduction: The Strategic Importance of the Sonogashira Coupling
The palladium and copper co-catalyzed Sonogashira reaction stands as a cornerstone of modern organic synthesis.[1] Its ability to be performed under mild conditions with a high tolerance for various functional groups makes it an invaluable method for constructing complex molecular architectures.[1][3] In medicinal chemistry, the introduction of an alkyne moiety can significantly modulate a molecule's pharmacological profile, serving as a rigid linker, a precursor for further transformations, or a key pharmacophoric element.[4][5]
The substrate in focus, this compound, presents a unique synthetic challenge and opportunity. As a polysubstituted pyridine, it is a privileged scaffold in drug development. The presence of two different halogen atoms (Br and Cl) necessitates a highly regioselective approach to achieve predictable and efficient functionalization.
Substrate Analysis and The Principle of Regioselectivity
The successful execution of this reaction hinges on understanding the inherent reactivity differences of the two halogen substituents.
-
Electronic Effects: The pyridine ring is intrinsically electron-deficient. This is further amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic feature generally enhances the reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle.[6]
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > OTf > Cl.[7][8] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE); the weaker C-Br bond (approx. 276-290 kJ/mol) is cleaved more readily by the palladium(0) catalyst than the stronger C-Cl bond (approx. 339-346 kJ/mol).[9]
Therefore, the Sonogashira coupling is predicted to occur selectively at the more reactive C5-Br position, leaving the C2-Cl position intact for potential subsequent transformations. This predictable selectivity allows for a modular and strategic approach to building molecular complexity.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Palladium Cycle
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyridine substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.[8]
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle
The copper co-catalyst's main function is to activate the terminal alkyne.[12]
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic acetylenic proton is removed to form a copper(I) acetylide species.[10] This species is the key nucleophile that participates in the transmetalation step with the palladium intermediate.
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]
Diagram 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Selective Alkynylation at C5
This protocol outlines a general procedure for the selective Sonogashira coupling at the C5-bromo position. Optimization may be required depending on the specific alkyne used.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₆H₄BrClN₂O₂ | 251.47 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | ~5 mL | - |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
TLC plates (silica gel) for reaction monitoring
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
Diagram 2: General experimental workflow for the Sonogashira cross-coupling reaction.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuation and Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[1]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (~3 mL) followed by triethylamine (3.0 mmol) via syringe. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-alkynyl-2-chloro-4-methyl-3-nitropyridine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent. | Use a fresh batch of palladium catalyst or a more active precatalyst. Ensure the reaction setup is rigorously free of oxygen and moisture. Use freshly distilled/anhydrous solvents and base. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High concentration of copper catalyst.[1][13] | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[1] Consider using a copper-free protocol or reducing the amount of CuI. The use of a hydrogen/nitrogen atmosphere has also been reported to suppress homocoupling.[13] |
| Reaction Stalls | Catalyst deactivation; Substrate is less reactive than anticipated. | Increase the reaction temperature moderately (e.g., to 50-60 °C). Add a fresh portion of the palladium catalyst. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[10] |
| Formation of Side Products | Decomposition of starting material or product at elevated temperatures. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the work-up procedure is performed promptly after reaction completion. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents are flammable. Amines like triethylamine are corrosive and have strong odors. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Schlenk line techniques should be performed by trained personnel. Be aware of the risks associated with vacuum and pressurized glassware.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The Sonogashira cross-coupling of this compound offers a reliable and highly regioselective pathway to synthesize valuable 5-alkynyl-3-nitropyridine derivatives. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for predictable functionalization at the C5 position. By carefully controlling key parameters such as catalyst choice, solvent purity, and atmospheric conditions, researchers can achieve high yields of the desired product, opening avenues for further diversification in drug discovery and materials science programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. golden.com [golden.com]
- 13. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science, where arylamines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2-chloro-4-methyl-3-nitropyridine, represents a valuable and synthetically challenging building block. Its dihalogenated and electron-deficient nature presents an opportunity for strategic, chemoselective functionalization, enabling the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to this compound, with a focus on achieving high selectivity for amination at the C-5 position. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and discuss critical parameters for reaction optimization.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed catalytic cycle. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[4] This inherent reactivity difference allows for the preferential activation of the C-Br bond at the 5-position over the more inert C-Cl bond at the 2-position. By carefully controlling the reaction conditions, particularly the choice of ligand and temperature, a high degree of chemoselectivity can be achieved, leaving the chloro-substituent available for subsequent downstream transformations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and where the chemoselectivity is established.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Critical Parameters for a Successful Amination
The success and selectivity of the Buchwald-Hartwig amination are highly dependent on the interplay of several key parameters. Understanding the role of each component is crucial for optimizing the reaction and troubleshooting any potential issues.
| Parameter | Role and Rationale | Typical Choices for Selective Amination |
| Palladium Precursor | The source of the active Pd(0) catalyst. Common precursors are Pd(II) salts that are reduced in situ or stable Pd(0) complexes. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often essential for high catalytic activity.[5] | Xantphos, BINAP, Josiphos, BrettPhos |
| Base | Activates the amine nucleophile by deprotonation and facilitates the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and substrate compatibility. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous, aprotic solvents are typically used. | Toluene, Dioxane, THF |
| Temperature | Affects the reaction rate. Higher temperatures can sometimes lead to side reactions or decreased selectivity. | 60-110 °C |
| Inert Atmosphere | The Pd(0) catalyst and some ligands are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation. | Argon, Nitrogen |
Experimental Protocols
The following protocols are representative examples for the selective Buchwald-Hartwig amination of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine substrate.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
This protocol is adapted from procedures for the selective amination of similar dihalopyridine substrates.[6][7]
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 - 0.05 equiv)
-
Xantphos (0.04 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu; 1.5 - 2.0 equiv)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial, condenser, magnetic stirrer)
-
TLC plates and LC-MS for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (or dioxane) to the tube, followed by the amine substrate via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-amino-2-chloro-4-methyl-3-nitropyridine derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure an inert atmosphere is maintained. Use a fresh bottle of base. Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen) or reaction at the C-2 position. | Use a less sterically hindered base. Lower the reaction temperature. Screen different ligands. |
| Decomposition of Starting Material or Product | The nitro group can be sensitive to strongly basic conditions at high temperatures. | Use a milder base such as K₂CO₃ or Cs₂CO₃.[2] Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the selective synthesis of 5-amino-2-chloro-4-methyl-3-nitropyridine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a high degree of chemoselectivity can be achieved. Careful consideration of the choice of catalyst, ligand, base, and solvent, along with rigorous adherence to an inert atmosphere, are paramount for a successful outcome. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this important transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Reduction of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromo-2-chloro-4-methyl-3-aminopyridine
The selective reduction of the nitro group in 5-Bromo-2-chloro-4-methyl-3-nitropyridine is a critical transformation in synthetic organic chemistry. The resulting product, 5-Bromo-2-chloro-4-methyl-3-aminopyridine, is a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its trifunctionalized pyridine core, featuring amino, bromo, and chloro substituents, offers a versatile platform for the synthesis of complex molecular architectures through a variety of cross-coupling and derivatization reactions.[2] The strategic placement of these functional groups allows for sequential and site-selective modifications, making it a key building block in the development of novel therapeutic agents and bioactive molecules.[3]
This document provides a comprehensive guide to the catalytic reduction of this compound, addressing the key challenge of chemoselectivity, specifically the prevention of dehalogenation. We will explore various catalytic systems, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms to empower researchers to achieve high-yield, clean conversions.
Reaction Mechanism: Navigating the Pathway to Selective Reduction
The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is a well-established transformation that proceeds through a series of intermediates.[4] The generally accepted mechanism involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst.[5][6]
The reaction typically follows a direct pathway involving the formation of nitroso and hydroxylamine intermediates before yielding the final amine product.[7][8]
Key Mechanistic Steps:
-
Adsorption: Both the nitro-substituted pyridine and the hydrogen source (e.g., H₂) adsorb onto the surface of the catalyst (e.g., Pd/C, Raney Nickel, PtO₂).
-
Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.
-
Stepwise Reduction: The adsorbed nitro group undergoes a sequence of hydrogen transfer reactions, forming nitroso and hydroxylamine intermediates.
-
Amine Formation: Further hydrogenation of the hydroxylamine intermediate yields the desired amino group.
-
Desorption: The final product, 5-Bromo-2-chloro-4-methyl-3-aminopyridine, desorbs from the catalyst surface, regenerating the active sites.
A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituents are reductively cleaved from the aromatic ring. This side reaction is particularly prevalent with highly active catalysts like palladium on carbon.[9] The choice of catalyst and reaction conditions is therefore paramount to ensure the desired chemoselectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of this compound using different catalytic systems. These protocols are intended as a starting point and may require optimization for specific laboratory setups and scales.
Protocol 1: Chemoselective Reduction using Raney Nickel
Raney Nickel is often the catalyst of choice for the reduction of nitro groups in the presence of sensitive functional groups like halogens, as it typically exhibits lower dehalogenation activity compared to palladium-based catalysts.[9][10]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Add ethanol or methanol as the solvent (10-20 mL per gram of substrate).
-
Carefully add Raney Nickel (5-10% by weight of the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled under a wet solvent or an inert atmosphere.[10]
-
Seal the flask and purge the system with an inert gas for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition of the catalyst.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 5-Bromo-2-chloro-4-methyl-3-aminopyridine can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Reduction using Palladium on Carbon with a Dehalogenation Suppressant
While Pd/C is a highly efficient catalyst for nitro group reduction, it can promote dehalogenation.[9] The addition of certain reagents can help suppress this undesired side reaction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or Hydrazine hydrate
-
Methanol or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure (using Ammonium Formate):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq) in portions to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.[4]
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product for further purification.
Protocol 3: Reduction using Platinum (IV) Oxide (Adams' Catalyst)
Platinum-based catalysts are also effective for nitro group reductions and can sometimes offer better chemoselectivity than palladium catalysts in minimizing hydrogenolysis.[11]
Materials:
-
This compound
-
Platinum (IV) oxide (PtO₂)
-
Ethyl acetate or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and the chosen solvent.
-
Carefully add PtO₂ (1-5 mol%).
-
Seal the flask and purge with an inert gas.
-
Evacuate and backfill with hydrogen gas (3-5 cycles).
-
Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Once complete, purge the system with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst. Caution: The reduced platinum catalyst (platinum black) is pyrophoric and the filter cake should be kept wet.[11][12]
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can then be purified.
Data Presentation: Summary of Reaction Conditions
| Catalyst System | Hydrogen Source | Solvent | Temperature | Key Advantages | Potential Issues |
| Raney Nickel | H₂ gas | Ethanol, Methanol | Room Temp. | High chemoselectivity, minimal dehalogenation[9] | Pyrophoric catalyst, requires careful handling[10] |
| Pd/C | Ammonium Formate | Methanol, Ethanol | Reflux | Rapid reaction, readily available catalyst | Potential for dehalogenation |
| PtO₂ (Adams' Catalyst) | H₂ gas | Ethyl Acetate, Ethanol | Room Temp. | Good chemoselectivity[11] | Pyrophoric catalyst after reduction, higher cost[12] |
Experimental Workflow
Caption: General workflow for the catalytic reduction of this compound.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active.
-
Dehalogenation: If significant dehalogenation is observed (especially with Pd/C), switch to a less active catalyst like Raney Nickel or add a catalyst poison/modifier. Lowering the reaction temperature can also mitigate this side reaction.
-
Low Yield: Poor recovery could be due to product adsorption onto the catalyst. Ensure thorough washing of the filter cake. Check the purity of starting materials and solvents.
References
- 1. innospk.com [innospk.com]
- 2. 5-Bromo-3-chloro-4-methylpyridin-2-amine | 1446182-19-9 | Benchchem [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Raney Nickel [commonorganicchemistry.com]
- 11. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 12. Platinum(IV) Oxide [commonorganicchemistry.com]
Application Notes & Protocols: Leveraging 5-Bromo-2-chloro-4-methyl-3-nitropyridine for the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of small molecule kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The success of this drug class hinges on the ability to construct molecular architectures that can potently and selectively engage the ATP-binding site of a target kinase. 5-Bromo-2-chloro-4-methyl-3-nitropyridine has emerged as a highly valuable and versatile starting material for this purpose. Its utility is rooted in its distinct, orthogonally reactive sites, which permit a controlled, stepwise elaboration into complex heterocyclic systems.
This guide provides an in-depth exploration of the chemical logic and practical methodologies for using this compound in the synthesis of kinase inhibitors. We will dissect the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its application in the context of synthesizing inhibitors targeting critical signaling pathways, such as the RAF-MEK-ERK cascade.
The Chemical Rationale: Why this compound?
The efficacy of this reagent is not accidental; it is a product of its inherent chemical properties, which offer medicinal chemists a pre-organized toolkit for complex synthesis:
-
Differential Halogen Reactivity : The molecule possesses a C-Br bond at the 5-position and a C-Cl bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1][2] This differential allows for the selective functionalization of the C5 position via reactions like Suzuki-Miyaura coupling, while leaving the C2-chloro group untouched for subsequent transformations.[3]
-
A Versatile Nitro Group : The nitro group at the 3-position serves two critical functions. Firstly, as a potent electron-withdrawing group, it activates the pyridine ring, influencing the reactivity of the halogenated positions. Secondly, it serves as a synthetic handle that can be reliably reduced to a primary amine. This emergent amino group is a crucial pharmacophoric feature, often positioned to form key hydrogen-bond interactions with the hinge region of the kinase active site.[4]
-
Strategic Methyl Substitution : The 4-methyl group provides a steric and electronic tuning element. It can influence the planarity of the molecule and establish important van der Waals contacts within the kinase active site, thereby impacting both potency and selectivity.[4]
This combination of features enables a modular and highly efficient approach to building libraries of kinase inhibitors, allowing for the systematic exploration of structure-activity relationships (SAR).
Core Synthetic Strategies and Experimental Protocols
The journey from this compound to a final kinase inhibitor typically involves a sequence of palladium-catalyzed cross-coupling reactions and a nitro group reduction. The following protocols are provided as robust starting points for these key transformations.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C5-Position
This protocol details the selective coupling of an arylboronic acid at the more reactive C5-bromo position. This step is foundational for introducing key structural motifs that often occupy the solvent-exposed region of the ATP-binding pocket.
Reaction Principle: The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[5] The catalytic cycle involves oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[3]
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent Addition : Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly effective.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification : Purify the crude product via column chromatography on silica gel to obtain the 5-aryl-2-chloro-4-methyl-3-nitropyridine intermediate.
Protocol 2: Reduction of the 3-Nitro Group
This procedure converts the nitro group into a primary amine, a critical step for installing the hinge-binding moiety of the final inhibitor.
Reaction Principle: The nitro group can be reduced to an amine using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. This method is often preferred for its mildness and tolerance of other functional groups.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, suspend the 5-aryl-2-chloro-4-methyl-3-nitropyridine intermediate (1.0 equiv.) in a solvent such as ethanol, ethyl acetate, or a mixture thereof.
-
Reagent Addition : Add iron powder (Fe, 5.0-10.0 equiv.) followed by the dropwise addition of concentrated hydrochloric acid (HCl) or glacial acetic acid while stirring.
-
Reaction : Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress.
-
Work-up :
-
Cool the reaction to room temperature.
-
Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification : The resulting crude 5-aryl-3-amino-2-chloro-4-methylpyridine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
This final key step involves the functionalization of the less reactive C2-chloro position, often to complete the core structure of the kinase inhibitor.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6][7] It is highly effective for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[8] The choice of phosphine ligand is critical for achieving high yields, with bulky, electron-rich ligands often being the most effective.[1][9]
Step-by-Step Methodology:
-
Reaction Setup : In a dry Schlenk tube under an inert atmosphere, combine the 5-aryl-3-amino-2-chloro-4-methylpyridine intermediate (1.0 equiv.), the desired amine or amide coupling partner (1.1-1.3 equiv.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos or Josiphos (2-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction : Heat the sealed reaction vessel to 90-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by LC-MS until completion.
-
Work-up :
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification : Purify the final product by column chromatography or recrystallization.
Data Presentation and Visualization
Table 1: Representative Reaction Conditions for Cross-Coupling
| Reaction Type | Halogen Position | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | C5-Br | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Suzuki-Miyaura | C5-Br | PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 90-110 |
| Buchwald-Hartwig | C2-Cl | Pd₂(dba)₃ (1.5%) | XPhos (3.6%) | K₃PO₄ (2.0) | Dioxane | 100 |
| Buchwald-Hartwig | C2-Cl | Pd(OAc)₂ (2%) | BINAP (3%) | NaOtBu (1.5) | Toluene | 90-110 |
Mandatory Visualizations
Caption: A generalized workflow for synthesizing kinase inhibitors.
Caption: The RAF-MEK-ERK pathway is a frequent target in cancer therapy.
Application in Drug Discovery: The Case of BRAF Inhibitors
The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[10][11] Mutations in the BRAF kinase, a key component of this cascade, are found in a high percentage of melanomas and other cancers.[12] This has made BRAF a prime target for inhibitor development.[13]
Kinase inhibitors derived from substituted pyridine cores, such as Dabrafenib, effectively target mutated BRAF.[14] The synthesis of these complex molecules often relies on the strategic, sequential functionalization of a pyridine ring. While the exact starting material may vary, the principles of using a di-halogenated nitropyridine are directly applicable. The synthetic logic involves:
-
Establishing a core through Suzuki coupling.
-
Unmasking a key amine via nitro reduction.
-
Completing the molecule through subsequent coupling or cyclization reactions.
The pyridine-based core acts as a scaffold, positioning the various substituents to make optimal contact with the ATP binding site. The amine derived from the nitro group typically forms crucial hydrogen bonds with the hinge region amino acids, anchoring the inhibitor, while the aryl group introduced via Suzuki coupling explores other pockets to enhance potency and selectivity.[15]
Conclusion
This compound represents a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its predictable, chemoselective reactivity allows for the efficient and modular construction of complex molecular scaffolds. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to harness this reagent's potential, accelerating the discovery of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Raf kinase modulators and how do they work? [synapse.patsnap.com]
- 12. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 14. medkoo.com [medkoo.com]
- 15. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This resource is specifically tailored to address the challenges associated with the use of 5-Bromo-2-chloro-4-methyl-3-nitropyridine, an electron-deficient and sterically hindered substrate. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance your reaction yields and ensure reproducible results.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The pyridine ring is highly electron-deficient due to the presence of the nitro group and the ring nitrogen, which can influence the reactivity of the C-Br and C-Cl bonds.[1][2] Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, following the reactivity order of I > Br > Cl.[1][3][4] This inherent difference in reactivity allows for potential chemoselective coupling at the C-5 position. However, factors such as catalyst choice, ligand, base, and solvent can significantly impact this selectivity and the overall reaction efficiency.[4][5]
The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[2][6] Furthermore, the steric hindrance from the methyl group at the 4-position can impede the approach of the catalyst and the coupling partners.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low to no conversion of the starting material?
A1: Low conversion can stem from several factors. The most common culprits are an inefficient catalyst system for this specific substrate, suboptimal reaction temperature, or an inappropriate base. The electron-deficient nature of your substrate requires a carefully selected catalyst and ligand combination that can facilitate the oxidative addition step.[9] Additionally, ensuring an inert atmosphere by properly degassing your solvents and using an argon or nitrogen blanket is crucial to prevent catalyst deactivation.[10]
Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired C-Br coupling?
A2: Achieving high selectivity for the C-Br bond coupling over the C-Cl bond is a common challenge. This can be addressed by fine-tuning your reaction conditions. Milder conditions, including lower temperatures and the use of a less reactive catalyst system, can favor the more reactive C-Br bond.[3] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can enhance selectivity.[6][7]
Q3: My reaction is producing a significant amount of dehalogenated byproduct. What causes this and how can I prevent it?
A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient heteroaryl halides.[1] It often occurs due to the formation of a palladium-hydride (Pd-H) species.[1] This can be minimized by carefully selecting your base and solvent, as some can act as hydride sources. Using anhydrous solvents and ensuring your reagents are free of excess moisture can also help.[1] In some cases, switching to a different palladium precatalyst or ligand can suppress this side reaction.
Q4: What are the best general starting conditions for a Suzuki coupling with this substrate?
A4: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like SPhos or XPhos (4 mol%).[6]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[6]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Temperature: 90-100 °C.[3]
-
Atmosphere: Inert (Argon or Nitrogen).[6]
It is crucial to monitor the reaction progress by TLC or LC-MS and optimize from this baseline.
Troubleshooting Guide
Issue 1: Low to No Conversion
If you are experiencing poor conversion of your starting material, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivated by oxygen. | Use a pre-activated catalyst or ensure rigorous degassing of solvents and reaction vessel with an inert gas.[10] Consider using a more robust precatalyst like a palladacycle. |
| Inappropriate Ligand | The ligand may not be electron-rich or bulky enough to promote oxidative addition with the electron-deficient substrate.[7][11] | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. |
| Suboptimal Base | The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.[12] The role of the base is to activate the boronic acid to a more nucleophilic boronate species.[13][14] | Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[6] The choice of base can be critical, and screening different options is often necessary.[15] |
| Incorrect Solvent | The solvent system affects the solubility of reagents and the stability of the catalytic species.[16][17] | A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[6][18] The water can aid in the dissolution of the base and facilitate transmetalation.[18] |
| Insufficient Temperature | The activation energy for the oxidative addition of the C-Br bond on this electron-poor system might require higher temperatures. | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. Microwave heating can sometimes provide more efficient and controlled heating.[10] |
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Side Reactions in Nucleophilic Substitutions of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support guide for 5-Bromo-2-chloro-4-methyl-3-nitropyridine. This molecule is a highly functionalized and synthetically valuable building block in pharmaceutical and agrochemical research.[1] Its utility is derived from a densely packed arrangement of reactive sites. However, this same structural complexity can give rise to a landscape of potential side reactions that can complicate syntheses and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper mechanistic understanding of the substrate's reactivity. Our goal is to empower you to anticipate, diagnose, and control the outcomes of your nucleophilic substitution experiments, transforming potential challenges into predictable and successful results.
Section 1: Foundational Principles - Understanding the Reactivity Landscape
Before troubleshooting, it's crucial to understand the electronic and steric factors governing the reactivity of this substrate.
Q1: What is the expected major product in a typical nucleophilic aromatic substitution (SNAr) reaction, and why?
Answer: In a standard nucleophilic aromatic substitution (SNAr) reaction, the kinetically favored and expected major product is the substitution of the chlorine atom at the C2 position .
This high regioselectivity is dictated by the powerful electronic effects of the pyridine ring's nitrogen atom. The nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.[2][3] This withdrawal significantly lowers the electron density at these carbons, making them highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key to the reaction's regioselectivity.
-
Attack at C2 (Favored): When a nucleophile attacks the C2 position, the resulting negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen.[2] This creates a highly stable resonance structure, lowering the activation energy for this pathway.
-
Attack at C5 (Disfavored): Attack at the C5 position (meta to the nitrogen) does not allow for the direct delocalization of the negative charge onto the ring nitrogen. The resulting Meisenheimer complex is less stable, making this pathway kinetically less favorable.
The strong electron-withdrawing nitro group further activates the entire ring system towards nucleophilic attack.[5]
Caption: Preferential SNAr pathway via the more stable Meisenheimer complex.
Q2: How do the individual substituents influence the reaction?
Answer: Each substituent plays a distinct role. Their combined influence creates the substrate's unique reactivity profile.
| Substituent | Position | Role & Impact |
| Pyridine Nitrogen | N1 | Primary Activating Group: Strongly withdraws electron density via induction and resonance, primarily activating the C2 and C4 positions for nucleophilic attack.[2][6] |
| Nitro (-NO₂) Group | C3 | Potent Activating Group: A powerful electron-withdrawing group that lowers the electron density of the entire ring, making it more electrophilic and accelerating the rate-determining nucleophilic attack.[5] |
| Chloro (-Cl) Group | C2 | Primary Leaving Group: Located at the most electronically activated position (ortho to N), making it the most likely site for substitution in SNAr reactions.[2][3] |
| Bromo (-Br) Group | C5 | Secondary Leaving Group: Located at a less activated position (meta to N). While a good leaving group, it is kinetically less favored to be displaced in SNAr. It is, however, more reactive in metal-catalyzed cross-coupling reactions. |
| Methyl (-CH₃) Group | C4 | Modulator: A weak electron-donating group that also introduces steric hindrance near the C3-nitro and C5-bromo positions, potentially influencing the approach of bulky nucleophiles. |
Section 2: Troubleshooting Guide - "My Reaction Didn't Work as Expected"
This section addresses specific experimental problems in a question-and-answer format, providing mechanistic explanations and actionable protocols.
Issue 1: Poor Regioselectivity / Significant C5-Substitution
Q: I'm getting a significant amount of the 5-bromo substituted product instead of the expected 2-chloro substitution. Why is this happening and how can I improve selectivity for the C2 position?
A: While C2 substitution is kinetically preferred, observing C5 substitution suggests that reaction conditions are allowing the higher-energy pathway to compete.
Causality:
-
High Temperature: Increased thermal energy can provide enough energy to overcome the higher activation barrier for attack at C5, leading to a loss of selectivity and a mixture of isomers.
-
Steric Hindrance: A very bulky nucleophile may face steric clashes at the C2 position (flanked by the C3-nitro group). It might preferentially attack the more sterically accessible C5 position, even though it is electronically less favorable.
-
Solvent Effects: The choice of solvent can influence the relative stability of the transition states for C2 versus C5 attack.
Troubleshooting Protocol: Maximizing C2-Selectivity
-
Temperature Control (Critical):
-
Set up the reaction at 0 °C or even -20 °C using an appropriate cooling bath.
-
Add the nucleophile and/or base slowly and dropwise to maintain a consistent low temperature and avoid exothermic spikes.
-
-
Solvent Selection:
-
Use a polar aprotic solvent like DMF, NMP, or DMSO, which are known to facilitate SNAr reactions.
-
Ensure the solvent is anhydrous, as water can introduce competing hydrolysis side reactions.
-
-
Monitor the Reaction Closely:
-
Use TLC or LC-MS to track the consumption of starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of secondary products or isomerization at higher temperatures.
-
-
Re-evaluate Nucleophile Sterics:
-
If the nucleophile is sterically demanding, there may be an inherent limit to selectivity. Consider if a less bulky synthetic equivalent can be used.
-
Issue 2: Formation of Disubstitution Products
Q: I'm observing a product where my nucleophile has replaced both the chlorine and the bromine. How can I prevent this?
A: Disubstitution occurs when the initial monosubstituted product is still reactive enough to undergo a second substitution under the reaction conditions.
Causality:
-
Excess Nucleophile: Using a significant excess of the nucleophile (e.g., >1.5 equivalents) creates a high concentration that drives the reaction further, attacking the second halogen.
-
Prolonged Reaction Time / High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures after the initial substitution is complete provides the opportunity for the slower, second substitution to occur.
Mitigation Strategy: Controlled Monosubstitution
| Parameter | Recommended Condition for Monosubstitution | Rationale |
| Nucleophile Stoichiometry | 1.0 - 1.2 equivalents | Limits the availability of the nucleophile, starving the reaction after the initial, faster substitution at C2 is complete. |
| Temperature | Start at 0 °C, allow to slowly warm to room temperature if necessary. | Minimizes the rate of the second, less favorable substitution at C5. |
| Reaction Time | Monitor by TLC/LC-MS and quench immediately upon consumption of starting material. | Prevents the reaction from proceeding to the disubstituted product after the desired conversion is achieved. |
Issue 3: Unexpected C-H Functionalization (Vicarious Nucleophilic Substitution)
Q: My product's mass is incorrect for a simple halogen substitution. NMR suggests my nucleophile added to the ring and a hydrogen was lost, likely at the C6 position. What is this reaction?
A: You are likely observing Vicarious Nucleophilic Substitution (VNS) . This is a powerful but sometimes unexpected C-H functionalization reaction common on electron-deficient aromatics like nitropyridines.[7][8][9]
Mechanism: VNS occurs when the nucleophile is a carbanion that possesses a leaving group on its α-carbon (the same carbon that forms the new bond). The process involves:
-
Addition: The carbanion adds to an electron-deficient C-H position on the ring (in this case, C6, which is ortho to the nitrogen and para to the nitro group).
-
β-Elimination: A base then promotes the elimination of the leaving group from the α-carbon along with the hydrogen from the ring carbon, leading to rearomatization.[8][10]
Common nucleophiles that can undergo VNS include sulfonyl-stabilized carbanions (e.g., from chloromethyl phenyl sulfone) or α-halocarbanions.[9]
Caption: The Vicarious Nucleophilic Substitution (VNS) pathway.
How to Avoid VNS:
-
The most straightforward solution is to use a nucleophile that is incapable of VNS. This means selecting a nucleophile that does not have a leaving group on the atom that forms the bond to the pyridine ring.
Issue 4: Evidence of Ring Rearrangement (ANRORC Mechanism)
Q: I'm using a strong amide base like sodium amide (NaNH₂) and getting a complex mixture, possibly with a rearranged heterocyclic core. Could the pyridine ring be opening?
A: Yes. Under specific conditions, particularly with powerful, unhindered nucleophiles like amides, you may be inducing an ANRORC mechanism. This acronym stands for A ddition of N ucleophile, R ing O pening, and R ing C losure.[11][12]
Mechanism: Instead of simply displacing a leaving group, the nucleophile attacks the ring (e.g., at C6), inducing a ring-opening event to form an open-chain nitrile intermediate. This intermediate can then re-close in a different manner, sometimes expelling a different atom (even a ring nitrogen) and leading to isomerized or completely different heterocyclic products.[11]
Conditions Favoring ANRORC:
-
Nucleophile: Very strong and sterically unhindered bases, with sodium amide being the classic example.
-
Solvent: Liquid ammonia is the typical solvent.
-
Temperature: Usually conducted at low temperatures.
How to Avoid ANRORC:
-
Avoid using extremely strong amide bases (NaNH₂, KNH₂).
-
Opt for alternative nucleophiles with weaker bases (e.g., an amine with K₂CO₃ or Cs₂CO₃) to achieve the desired substitution via the standard SNAr pathway.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I perform a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on this substrate? Which halogen will react first? A: Yes, and the regioselectivity is typically opposite to that of SNAr. In palladium- or copper-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. This process is more sensitive to bond dissociation energy than to the electronic activation of the ring position. The C-Br bond is weaker than the C-Cl bond, making the bromine at C5 the more reactive site for cross-coupling. This provides a powerful synthetic strategy for selectively functionalizing the C5 position, complementary to SNAr at C2.
Q: What is the best general-purpose solvent for SNAr on this substrate? A: Aprotic polar solvents are the standard choice as they can solvate the charged Meisenheimer intermediate and generally do not interfere with the reaction. Common choices, in order of increasing polarity and boiling point, are:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO) The optimal choice depends on the required reaction temperature and the solubility of your specific nucleophile. Always use anhydrous grade solvents.
Q: My reaction is sluggish. Is it safe to add a catalyst? A: For SNAr reactions, catalysis is not always necessary due to the high activation of the substrate. However, in cases with weak nucleophiles or to enable lower reaction temperatures, phase-transfer catalysts (e.g., TBAB) or the use of fluoride salts (the "element effect" where fluoride can be a superior leaving group) can sometimes accelerate the reaction.[13][14] Be cautious, as adding catalysts can also increase the rate of side reactions. A better first step is often a modest increase in temperature or switching to a more polar solvent like DMSO.
References
- 1. indiamart.com [indiamart.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 12. [PDF] The Sn (ANRORC) Mechanism: A new Mechanism for Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
- 13. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support center for cross-coupling reactions involving 5-bromo-2-chloro-4-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this challenging and highly functionalized heterocyclic substrate.
Section 1: Understanding the Substrate: Key Reactivity Principles
This section addresses the fundamental electronic and steric factors that govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q: What is the expected order of reactivity for the C-Br and C-Cl bonds in this substrate?
A: The reaction will overwhelmingly favor selective coupling at the C5-Br bond under standard palladium-catalyzed conditions. This high regioselectivity is governed by two synergistic principles:
-
Inherent Bond Reactivity: In palladium-catalyzed cross-coupling, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The general reactivity trend is C–I > C–Br > C–Cl.[1][2] Consequently, the Pd(0) catalyst will insert into the weaker C5-Br bond much more readily than the stronger C2-Cl bond.
-
Electronic Activation: The pyridine ring is electronically deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the C3 position. This group exerts a powerful inductive and resonance effect, significantly increasing the electrophilicity of the adjacent C-Br bond at C5, making it an even more favorable site for oxidative addition. While cross-coupling on dihalogenated N-heteroarenes can sometimes favor the position adjacent to the nitrogen (C2), the potent activation by the ortho-nitro group is the dominant electronic factor here.[3]
The combination of these factors provides a robust basis for achieving high chemoselectivity for functionalization at the C5 position, leaving the C2-chloro group available for subsequent transformations.
Caption: Factors governing regioselective coupling at the C5-Br bond.
Q: How do the nitro and methyl groups influence the cross-coupling reaction?
A: The substituents on the pyridine ring play a critical role in modulating reactivity and present specific challenges that must be addressed through careful catalyst and condition selection.
-
3-Nitro Group (Electronic Effects):
-
Activation: As a powerful electron-withdrawing group, the nitro group makes the entire heteroaromatic ring electron-deficient. This generally accelerates the oxidative addition step, which is often rate-limiting, but can slow down the subsequent transmetalation and reductive elimination steps.[4]
-
Potential Side Reaction: Under highly forcing conditions (e.g., temperatures >120-130 °C) and with specific catalyst systems (e.g., Pd/BrettPhos), denitrative coupling, where the nitro group itself is replaced, can occur.[5] For selective C-Br functionalization, it is advisable to maintain lower reaction temperatures.
-
-
4-Methyl Group (Steric Effects):
-
Hindrance: The methyl group at the C4 position introduces steric bulk adjacent to both the C5-Br and C3-NO₂ groups. This steric hindrance can impede the approach of the palladium catalyst and its ligands to the C5-Br bond.[6]
-
Ligand Choice: To overcome this steric challenge, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is crucial. These ligands form more reactive, low-coordinate Pd(0) species and promote the difficult reductive elimination step for sterically demanding products.[7][8]
-
Section 2: Catalyst & Condition Selection for Selective C5-Br Coupling
Achieving high yields for cross-coupling at the C5-Br position requires a catalyst system capable of overcoming the substrate's steric hindrance and electronic properties. The following recommendations provide robust starting points for various common cross-coupling reactions.
Q: What are the best starting catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C5-Br position?
A: For this sterically hindered and electron-deficient substrate, modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended. Below is a summary of suggested starting conditions.
| Coupling Reaction | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1-2%) | XPhos or SPhos (4-5%) | K₃PO₄ or Cs₂CO₃ (2-3) | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | 90-110 | A strong, non-nucleophilic base is essential. Buchwald ligands are critical for overcoming steric hindrance.[8][9] |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1-2%) | tBuXPhos or RuPhos (4-5%) | NaOtBu or LHMDS (1.4-2.0) | Toluene or 1,4-Dioxane | 100-110 | Strong, non-coordinating bases are required. Ensure anhydrous conditions to prevent catalyst deactivation.[10][11][12] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | (none required) | iPr₂NH or Et₃N (2-3) | THF or DMF | RT - 60 | Copper(I) iodide (CuI, 1-5 mol%) is a crucial co-catalyst to facilitate transmetalation with the alkyne.[2][13] |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ or P(Cy)₃ (4-10%) | K₂CO₃ or Et₃N (1.5-2.0) | DMF or Acetonitrile | 100-120 | A phase-transfer catalyst like TBAB can be beneficial. Ligand choice is critical to control selectivity and prevent side reactions.[14] |
Section 3: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise due to the demanding nature of the substrate. This section provides a logical workflow for diagnosing and solving common issues.
Q: My reaction has a low yield or did not work. What are the most common causes and how do I fix them?
A: Low conversion is the most common issue. Systematically evaluate the following potential causes, starting with the most likely culprits.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q: I'm observing significant homocoupling of my boronic acid or alkyne. How can I prevent this?
A: Homocoupling (e.g., formation of biaryls from boronic acids or diynes in Sonogashira reactions) is typically caused by the presence of oxygen.
-
Primary Solution: The most critical step is to ensure a strictly inert atmosphere. Degas all solvents thoroughly (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles). Use flame- or oven-dried glassware and maintain a positive pressure of argon or nitrogen throughout the entire experiment.[9]
-
Sonogashira Specific: In Sonogashira couplings, copper-catalyzed alkyne homocoupling (Glaser coupling) is a known side reaction.[1] Minimizing the amount of CuI co-catalyst or switching to a "copper-free" protocol can mitigate this issue.
Q: I'm seeing hydrodehalogenation (loss of Br). What is the cause and solution?
A: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction consumes your starting material and is usually caused by a proton source in the reaction mixture.
-
Source of Protons: The most common source is residual water in the solvent, reagents, or base. Ensure all components are scrupulously dry.[9]
-
Base-Mediated: In some cases, the amine base (in Sonogashira/Heck) or impurities within it can act as a hydrogen source. Using a high-purity, freshly opened bottle of the amine base can help.
-
Reaction Conditions: Elevated temperatures can sometimes promote this pathway. Attempt the reaction at the lowest temperature that still affords a reasonable conversion rate.
Section 4: Advanced Protocols & Methodologies
This section provides detailed experimental procedures for common reactions and discusses strategies for achieving less common transformations.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C5-Br Position
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.045 equiv)
-
K₃PO₄ (finely ground, dried, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent and add this catalyst slurry to the Schlenk flask under argon.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q: Is it possible to achieve selective coupling at the C2-Cl position?
A: While thermodynamically and kinetically disfavored, achieving coupling at the C2-Cl position is a significant synthetic challenge that may be possible using a "catalyst-controlled" approach. Standard catalyst systems will not provide this selectivity.
-
Strategy: Recent advances have shown that unconventional site selectivity on dihalo-N-heteroarenes can be achieved by using palladium catalysts with very sterically demanding N-heterocyclic carbene (NHC) ligands.[3] These bulky ligands are thought to alter the geometry of the oxidative addition transition state, overriding the substrate's inherent electronic bias.
-
Suggested Conditions (Exploratory): To attempt this transformation, one might explore using a catalyst system like Pd(PEPPSI)-IPr or a custom catalyst generated from a Pd precursor and a highly hindered NHC ligand (e.g., IPr*, IHept). This remains a highly specialized and non-trivial endeavor that would require extensive screening and optimization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, mechanistic insights, and practical protocols for controlling regioselectivity in reactions involving 5-Bromo-2-chloro-4-methyl-3-nitropyridine.
This advanced pyridine intermediate presents a significant regiochemical challenge: it possesses two distinct halogen leaving groups (C2-Cl and C5-Br) activated by a powerful electron-withdrawing nitro group. The outcome of substitution or coupling reactions is critically dependent on the reaction type and conditions, making a thorough understanding of the underlying principles essential for success.
Section 1: Foundational Principles of Reactivity
The regioselectivity of this compound is a contest between electronic activation, steric hindrance, and (in the case of organometallic chemistry) the mechanism of catalyst-substrate interaction.
Electronic Effects: The Dominance of the Nitro Group
The 3-nitro group is the primary activating substituent for Nucleophilic Aromatic Substitution (SNAr) . It strongly withdraws electron density from the pyridine ring, particularly at the ortho (C2, C4) and para (C5) positions, stabilizing the negatively charged Meisenheimer intermediate that is crucial for the SNAr mechanism.[1][2]
-
Attack at C2: The negative charge of the Meisenheimer complex is stabilized by resonance involving the adjacent pyridine nitrogen and the nitro group.[2]
-
Attack at C5: The negative charge is stabilized through delocalization onto the nitro group (para-like position) and, to a lesser extent, the pyridine nitrogen.
For SNAr reactions, the position that best stabilizes this intermediate will be the most reactive. Typically, positions ortho and para to a nitro group are most activated.[1] In this substrate, both the C2 and C5 positions are electronically activated.
Steric Hindrance: The Role of the 4-Methyl Group
The 4-methyl group, positioned adjacent to both reactive centers, introduces significant steric bulk.[3][4]
-
Impact on C2: The methyl group directly flanks the C2 position. This can hinder the approach of bulky nucleophiles or large catalyst-ligand complexes, potentially slowing the reaction at this site.[5][6]
-
Impact on C5: The methyl group also flanks the C5 position, creating a sterically congested environment.
The interplay between electronic activation and steric hindrance is a key determinant of regioselectivity.
The Nature of the Halogens: C-Cl vs. C-Br Bonds
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[7] The relative reactivity of C-X bonds follows the general trend: C-I > C-Br > C-Cl.[8][9][10]
-
C-Br Bond (at C5): This bond is weaker and therefore generally more reactive in oxidative addition than the C-Cl bond.[7][8]
-
C-Cl Bond (at C2): This bond is stronger and typically requires more forcing conditions (higher temperatures, more active catalysts) to react.[7][9]
This intrinsic reactivity difference is the primary guiding principle for regioselectivity in cross-coupling reactions.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Expected Outcome: For SNAr reactions, substitution is most likely to occur at the C2 position . The combined electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group provide superior stabilization for the Meisenheimer intermediate compared to substitution at C5.[1][2]
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction with a bulky nucleophile (e.g., a secondary amine) is sluggish and gives a mixture of C2 and C5 isomers. What's happening?
A1: This is a classic case of steric hindrance competing with electronic activation.
-
Cause: While C2 is electronically favored, the 4-methyl group impedes the approach of your bulky nucleophile. This slows the rate of C2 substitution enough that the electronically less-favored but sterically more accessible C5 position begins to react, leading to a loss of regioselectivity.
-
Troubleshooting & Optimization:
-
Reduce Steric Bulk: If possible, switch to a smaller nucleophile. For example, use a primary amine instead of a secondary one, or methoxide instead of tert-butoxide.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier at C2. Monitor carefully for decomposition.
-
Solvent Effects: Switch to a more polar aprotic solvent (e.g., DMSO, NMP) to better solvate the charged Meisenheimer intermediate, potentially accelerating the desired C2 pathway.
-
Q2: I'm seeing decomposition of my starting material at higher temperatures, but the reaction won't proceed at lower temperatures. How can I resolve this?
A2: This indicates a narrow therapeutic window for your reaction.
-
Cause: The high degree of activation from the nitro group makes the molecule susceptible to decomposition or unwanted side reactions under harsh conditions.
-
Troubleshooting & Optimization:
-
Use a Stronger, Non-bulky Nucleophile: A more reactive nucleophile (e.g., sodium thiomethoxide vs. thiophenol/K₂CO₃) can enable the reaction to proceed at a lower, safer temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can often drive reactions to completion in minutes at temperatures that would require hours of conventional heating, minimizing the time the substrate is exposed to high temperatures and reducing decomposition.[11]
-
Logical Workflow for SNAr Troubleshooting
Caption: Decision workflow for troubleshooting SNAr reactions.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Expected Outcome: For most palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), substitution is expected to occur selectively at the C5 position . This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-limiting oxidative addition step.[7][8]
Frequently Asked Questions (Cross-Coupling)
Q1: My Suzuki coupling is giving me a mixture of C5-coupled product and C2/C5-dicoupled product. How do I favor mono-substitution at C5?
A1: Over-reaction is common when the second site (C2-Cl) becomes reactive under the conditions required for the first coupling.
-
Cause: The conditions (temperature, catalyst activity) needed to activate the C5-Br bond may be harsh enough to slowly activate the more resilient C2-Cl bond, especially after prolonged reaction times.
-
Troubleshooting & Optimization:
-
Reduce Equivalents of Coupling Partner: Use only 1.0-1.1 equivalents of your boronic acid/ester. This makes the dicoupling reaction statistically less likely.
-
Lower Reaction Temperature: Start with a lower temperature (e.g., 60-70 °C) and slowly increase only if necessary. The C-Br bond should react preferentially under milder conditions.[8]
-
Choose a Milder Base: Strong bases can promote side reactions. Try a milder base like K₃PO₄ or K₂CO₃ instead of Cs₂CO₃ or NaOH.[12]
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dicoupled product.
-
Q2: I want to perform a selective reaction at the C2-Cl position. Is this possible?
A2: Yes, but it requires a two-step strategy. Direct selective coupling at C2-Cl in the presence of C5-Br is extremely challenging and generally not feasible due to the inherent bond reactivities.
-
Strategy:
-
Step 1: Couple at C5-Br: Perform a standard cross-coupling reaction (e.g., Suzuki, Sonogashira) under the mildest conditions possible to selectively form the C5-substituted product. Purify this intermediate.
-
Step 2: Couple at C2-Cl: Subject the purified C5-substituted-2-chloropyridine intermediate to a second cross-coupling reaction. This step will require more forcing conditions:
-
More Active Catalyst: Use a catalyst system known for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13][14][15]
-
Higher Temperature: Temperatures of 100-120 °C are often required.
-
Stronger Base: A stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
-
Q3: My Buchwald-Hartwig amination is giving low yield at the C5 position. What are the likely causes?
A3: Low yields in C-N coupling can stem from catalyst inhibition or deactivation.
-
Cause: The pyridine nitrogen, especially in this electron-deficient system, can coordinate to the palladium center and inhibit catalysis.[16] Additionally, the amine coupling partner can act as a ligand, altering the catalyst's activity.
-
Troubleshooting & Optimization:
-
Ligand Choice is Critical: Use a well-defined Buchwald-type ligand (e.g., Xantphos, BINAP) that is known to resist catalyst deactivation and promote C-N reductive elimination.[17][18]
-
Use a Strong, Non-Coordinating Base: A base like LiHMDS or NaOtBu is often preferred as they are strong enough to deprotonate the amine without strongly coordinating to the palladium.[8]
-
Ensure Anhydrous Conditions: Water can hydrolyze the active catalyst and starting materials. Use anhydrous solvents and reagents.
-
Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas the reaction mixture with argon or nitrogen before and during the reaction.
-
Data Summary: Guiding Regioselectivity
| Reaction Type | Target Position | Key Principle | Recommended Conditions | Potential Issues |
| SNAr | C2-Cl | Electronic Activation | Lower Temp (RT to 80°C), Polar Aprotic Solvent (DMF, DMSO), Moderate Base (K₂CO₃, Et₃N) | Steric hindrance from bulky nucleophiles, decomposition at high temp. |
| Suzuki Coupling | C5-Br | C-Br > C-Cl Reactivity | Mild Temp (60-90°C), Pd(PPh₃)₄ or Pd(dppf)Cl₂, Mild Base (K₂CO₃, K₃PO₄) | Dicoupling at C2, Dehalogenation |
| Buchwald-Hartwig | C5-Br | C-Br > C-Cl Reactivity | Pd₂(dba)₃ with Buchwald Ligand, Strong Base (NaOtBu, LiHMDS), Anhydrous Solvent (Toluene, Dioxane) | Catalyst inhibition by pyridine-N, low yield |
| Sonogashira Coupling | C5-Br | C-Br > C-Cl Reactivity | Pd(PPh₃)₄/CuI, Amine Base (Et₃N, DIPEA), RT to 60°C | Homocoupling of alkyne (Glaser coupling), catalyst deactivation |
Section 4: Experimental Protocols
Protocol 4.1: Selective SNAr with an Amine at the C2-Position
This protocol illustrates the selective substitution at the electronically activated C2 position.
-
To a sealed vial, add this compound (1.0 equiv) and anhydrous Dimethylformamide (DMF, 0.2 M).
-
Add the primary amine nucleophile (e.g., benzylamine, 1.2 equiv) followed by triethylamine (2.0 equiv).
-
Seal the vial and stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Perform an aqueous work-up: wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the 2-amino-5-bromo-4-methyl-3-nitropyridine product.
Protocol 4.2: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol demonstrates the selective coupling at the more reactive C-Br bond.
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Add a degassed solvent mixture of Dioxane and Water (4:1, 0.1 M).
-
Seal the flask and heat the reaction mixture at 85 °C with vigorous stirring for 16 hours.
-
Monitor the reaction for consumption of starting material by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the 5-aryl-2-chloro-4-methyl-3-nitropyridine.
Reaction Pathway Overview
Caption: Divergent reactivity pathways for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempap.org [chempap.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
preventing dehalogenation of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the comprehensive technical guide for 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2).[1][2][3] This resource is specifically curated for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sensitive, building block. The presence of two distinct halogen atoms, an activating nitro group, and a methyl group on the pyridine core makes this reagent highly valuable for constructing complex molecular architectures.[1] However, this high degree of functionalization also presents a common challenge: undesired dehalogenation.
This guide provides in-depth, field-proven troubleshooting strategies and technical FAQs to help you navigate these challenges, ensuring the integrity and success of your synthetic outcomes.
Troubleshooting Guide: Preventing Unwanted Dehalogenation
This section directly addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to mitigate dehalogenation side reactions.
Question 1: I'm observing significant hydrodehalogenation (replacement of Br or Cl with H) in my Suzuki-Miyaura coupling. What is the primary cause and how can I optimize my reaction?
Answer:
This is a frequently encountered issue, especially with electron-deficient N-heterocyclic halides like your substrate.[4] The primary mechanism for dehalogenation in Suzuki couplings involves the formation of a palladium-hydride (Pd-H) species.[4][5] This reactive species can be generated from the palladium catalyst's interaction with bases, trace water, or protic solvents (like alcohols).[4][6] The Pd-H intermediate can then undergo reductive elimination with your starting material to yield the unwanted dehalogenated byproduct, lowering the overall yield of your desired cross-coupled product.[4][6]
Key Factors and Optimization Strategies:
-
Catalyst & Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the main catalytic cycle, outcompeting the dehalogenation pathway.[5][7]
-
Recommendation: Move away from less robust catalysts like Pd(PPh₃)₄. Instead, use modern catalyst systems employing ligands such as SPhos, XPhos, or dppf. These are known to suppress dehalogenation.[4]
-
-
Base Selection: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.
-
Recommendation: Employ milder inorganic bases. Phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are often superior choices for sensitive substrates.[4]
-
-
Solvent Choice: Protic solvents or even excessive water in aprotic solvents can serve as a hydride source.
Optimized Protocol for Suzuki Coupling of this compound:
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The bromine at the 5-position is generally more reactive in Pd-catalyzed couplings than the chlorine at the 2-position.[4][6] |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 equiv) | Using a slight excess ensures complete consumption of the limiting halide. |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + SPhos (4-5 mol%) | A highly active and robust system known to minimize dehalogenation.[4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A moderately weak base that is effective without promoting side reactions.[4] |
| Solvent | Toluene/H₂O (5:1 ratio) | An aprotic solvent system that balances reactivity with suppression of side reactions.[4][8] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without causing thermal degradation. |
Experimental Workflow for Minimizing Dehalogenation:
Caption: A robust workflow for Suzuki coupling designed to suppress dehalogenation.
Question 2: I am attempting a Sonogashira coupling, but my primary isolated product is the dehalogenated starting material. What adjustments should I make?
Answer:
Dehalogenation is also a known complication in Sonogashira reactions.[9][10] Similar to the Suzuki coupling, palladium-hydride species can be responsible. However, the Sonogashira reaction introduces another variable: the copper(I) co-catalyst. Under certain conditions, the copper can promote side reactions, and the amine base itself can be a source of problems.
Troubleshooting Strategies:
-
Consider a Copper-Free Protocol: While the classic Sonogashira reaction uses a Cu(I) co-catalyst (typically CuI), its omission can often lead to cleaner reactions and less dehalogenation, especially for sensitive substrates. This often requires a more active palladium catalyst.
-
Base and Solvent Selection: The amine base (e.g., triethylamine, diisopropylamine) is crucial. It acts as both a base and often as a solvent. Ensure it is high purity and anhydrous.
-
Recommendation: Use a high-purity, degassed amine base. For solvent, anhydrous THF or DMF are good choices.
-
-
Catalyst Loading and Choice: Insufficiently active catalyst can lead to side reactions dominating.
-
Recommendation: For copper-free conditions, a catalyst like Pd(PPh₃)₄ is a good starting point. Ensure catalyst loading is adequate (2-5 mol%).
-
Decision Tree for Sonogashira Troubleshooting:
Caption: Logical decision tree for troubleshooting Sonogashira coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: The compound is a solid and should be stored in a tightly sealed container in a cool, dry, and dark place. While generally stable, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential long-term degradation, especially given its reactive nature.[11]
Q2: Which halogen is more reactive towards Nucleophilic Aromatic Substitution (SNAr)? A2: The chlorine atom at the 2-position is significantly more reactive towards SNAr than the bromine at the 5-position. The reactivity in SNAr on pyridine rings is highest at the 2- and 4-positions (ortho and para to the ring nitrogen).[12][13][14] This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[14] The strong electron-withdrawing nitro group further activates the ring for nucleophilic attack.[13]
Q3: Is a lithium-halogen exchange reaction feasible on this compound? A3: Yes, but it must be approached with caution. Lithium-halogen exchange is fastest for iodine, followed by bromine, and then chlorine.[15] Therefore, exchange would preferentially occur at the 5-bromo position. However, organolithium reagents are strong nucleophiles and bases. The presence of the electrophilic nitro group necessitates performing the reaction at very low temperatures (e.g., -78 °C or below) to prevent side reactions, such as nucleophilic attack on the nitro group or the pyridine ring.[16][17]
Q4: Can I perform a Buchwald-Hartwig amination, and what challenges should I expect? A4: Yes, a Buchwald-Hartwig amination is a viable reaction. However, like other cross-couplings, it is susceptible to hydrodehalogenation.[7][18] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] The use of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) is highly recommended to both accelerate the desired C-N bond formation and minimize catalyst inhibition and dehalogenation side reactions.[7]
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. youtube.com [youtube.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Amination of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support center for the amination of 5-Bromo-2-chloro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. The presence of two distinct halogen atoms at electronically different positions, coupled with a strongly deactivating nitro group and a potentially coordinating pyridine nitrogen, makes regioselectivity the paramount challenge. This document provides in-depth troubleshooting advice, detailed protocols, and the causal scientific reasoning behind experimental choices to empower you to achieve your synthetic goals with precision and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when approaching the amination of this substrate.
Q1: Which position, C2-Chloro or C5-Bromo, is more reactive for amination?
The reactivity of this compound is dictated by the chosen reaction mechanism. The molecule possesses two distinct electrophilic sites, and their reactivity is not absolute but rather dependent on the type of chemistry employed.
-
For Nucleophilic Aromatic Substitution (SNA_r_): The C2-Chloro position is significantly more reactive. This is due to the powerful synergistic electron-withdrawing effects of the adjacent nitro group (ortho) and the pyridine ring nitrogen. These groups stabilize the negative charge in the Meisenheimer intermediate, which is a key step in the SNAr mechanism.[1][2] Nucleophilic attack at the C5 position is less favorable as it lacks this strong ortho activation.[3]
-
For Palladium-Catalyzed Buchwald-Hartwig Amination: The C5-Bromo position is the preferred site of reaction. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the catalyst into the carbon-halogen bond. The general reactivity order for this step is C-I > C-Br > C-Cl.[4] Therefore, the C-Br bond will react selectively over the more stable C-Cl bond under standard Buchwald-Hartwig conditions.
Q2: How do I choose between Nucleophilic Aromatic Substitution (SNA_r_) and Buchwald-Hartwig amination?
Your choice of method should be guided entirely by your desired final product. The two primary methods offer complementary regioselectivity. The following decision tree provides a clear guide.
Caption: Decision tree for selecting the appropriate amination method.
Q3: What are the typical starting conditions for an SNA_r_ reaction at the C2-chloro position?
For selective amination at the C2 position, you will leverage the inherent electronic activation of the substrate. This method is often operationally simpler and avoids costly metal catalysts.
| Parameter | Recommended Condition | Rationale & Comments |
| Amine | 1.1 - 1.5 equivalents | Primary or secondary aliphatic amines are generally effective. A slight excess drives the reaction to completion. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, NMP) or alcohols (e.g., EtOH, IPA) | Aprotic polar solvents are excellent for SNAr. Alcohols can also work well, particularly at reflux.[5] |
| Base | Often not required for neutral amines. For amine salts, use a non-nucleophilic base like Et₃N or DIPEA (1.5-2.0 equiv.). | The reaction itself generates HCl, which will be quenched by the excess amine. For amine HCl salts, an external base is necessary. |
| Temperature | 80 - 120 °C | Heating is typically required to overcome the activation energy of disrupting the aromatic system.[6] Monitor by TLC or LC-MS. |
Q4: What are the recommended starting conditions for a Buchwald-Hartwig reaction at the C5-bromo position?
Selective amination at the C5 position requires a palladium-catalyzed approach. Success is highly dependent on the careful exclusion of air and moisture and the correct choice of ligand and base.
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common and effective palladium sources. Precatalysts like G3/G4 palladacycles can also be used.[7] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, tBuXPhos) (2-5 mol%) | This is critical. The pyridine nitrogen can poison the catalyst.[8] Bulky ligands create a sterically hindered palladium center, preventing pyridine coordination and promoting the desired catalytic cycle.[5][8] |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.0 equivalents) | NaOtBu is a strong base that often leads to high reaction rates. K₃PO₄ is a weaker base that can offer better functional group tolerance.[9] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane | These are standard solvents for Buchwald-Hartwig reactions.[10] They must be rigorously dried and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Heating is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5] |
Section 2: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This section provides a systematic approach to problem-solving.
Problem 1: Low or no conversion in my SNA_r_ (C2-amination) reaction.
-
Possible Cause A: Insufficient Thermal Energy
-
Explanation: SNAr reactions on heteroaromatic systems, even when activated, require energy to form the high-energy Meisenheimer complex.[6]
-
Solution: Ensure the reaction temperature is adequate. If you are running the reaction at 80 °C, consider increasing it to 100 °C or 120 °C. If using a lower-boiling solvent like ethanol, switch to a higher-boiling one like isopropanol or DMF to achieve higher temperatures.[5]
-
-
Possible Cause B: Low Nucleophilicity of the Amine
-
Explanation: Aromatic or sterically hindered amines are less nucleophilic and may react sluggishly.
-
Solution: For less reactive amines, consider more forcing conditions (higher temperature, longer reaction time). Alternatively, you can try converting the amine to a more potent nucleophile by deprotonating it first with a strong, non-nucleophilic base like NaH, though this requires strictly anhydrous conditions.
-
Problem 2: My Buchwald-Hartwig (C5-amination) reaction is failing or giving low yields.
-
Possible Cause A: Catalyst Poisoning
-
Explanation: This is the most common failure mode for Buchwald-Hartwig reactions on pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively shutting down the catalytic cycle.[8]
-
Solution: The choice of ligand is your primary defense. Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to create a sterically shielded catalytic center that disfavors coordination by the substrate's nitrogen atom.
-
-
Possible Cause B: Inactive Catalyst or Improper Reaction Setup
-
Explanation: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, and the reaction is sensitive to moisture.[8]
-
Solution: Ensure your entire setup is rigorously inert. Use an oven-dried flask, degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles), and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use fresh, high-purity reagents.
-
-
Possible Cause C: Incorrect Base Selection
-
Explanation: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[9] A base that is too weak will stall the cycle, while a base that is too strong might be incompatible with other functional groups.
-
Solution: Sodium tert-butoxide (NaOtBu) is the standard and most often successful base. If you suspect it is too harsh, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent, milder alternatives that can improve outcomes with sensitive substrates.[5][9]
-
Problem 3: I am observing significant hydrodehalogenation (loss of Br or Cl without amination).
-
Explanation: This side reaction, where the halogen is replaced by a hydrogen atom, is a known pathway in palladium catalysis. It can occur if the palladium-amido complex undergoes β-hydride elimination (if the amine has β-hydrogens) or through other catalyst decomposition pathways.[11]
-
Solution:
-
Change the Ligand: Switching to a different class of ligand can alter the stability and reactivity of the intermediates, potentially suppressing this side reaction.
-
Change the Base: The base can influence the rate of reductive elimination versus side reactions. If using NaOtBu, try switching to K₃PO₄.
-
Lower the Temperature: Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can sometimes minimize side reactions.
-
Section 3: Detailed Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for your experiments.
Protocol 1: Selective Amination at the C2-Position via SNA_r_
Caption: General experimental workflow for SNAr amination at C2.
Protocol 2: Selective Amination at the C5-Position via Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical for success.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Understanding the Regioselectivity
The predictable and complementary selectivity of these two methods stems from fundamental principles of physical organic chemistry. The diagram below summarizes the key electronic and mechanistic factors that govern the site of amination.
Caption: Factors governing regioselectivity in amination reactions.
By understanding these underlying principles, researchers can confidently select the appropriate reaction conditions to synthesize their desired regioisomer, troubleshoot effectively, and advance their research programs.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
troubleshooting failed reactions involving 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Welcome to the technical support center for 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS No. 884495-15-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Understanding the Reagent: A Multi-Faceted Intermediate
This compound is a highly functionalized pyridine derivative used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from its multiple reactive sites. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the 3-position. This electronic feature, combined with the two distinct halogen substituents, dictates its reactivity profile.
A critical aspect for synthetic strategy is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[2] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition than the C2-Cl bond, enabling a high degree of chemoselectivity in sequential cross-coupling strategies.[2]
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this reagent.[1] However, their success is highly sensitive to a range of parameters.
FAQ 1: Suzuki-Miyaura Coupling Failures
Question: My Suzuki-Miyaura coupling reaction to functionalize the C5-Br position is resulting in low yield, no product, or a complex mixture. What are the primary causes and how can I troubleshoot this?
Answer: A failed Suzuki coupling with this substrate can typically be traced back to one of four key areas: the catalyst system, the base, the reaction conditions, or the quality of your reagents. Let's break down the diagnostic process.
Causality Analysis:
-
Catalyst Inactivity or Inappropriateness: The palladium catalyst is the heart of the reaction. Its oxidative addition into the C-Br bond is the rate-limiting step. If the catalyst is inactive or ill-suited for this electron-deficient system, the reaction will fail.
-
Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. An inappropriate or poor-quality base can halt the catalytic cycle.
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state, effectively killing the reaction.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (hydrolysis) or form unreactive cyclic anhydrides (boroxines), especially under prolonged heating or in the presence of water.[3]
Troubleshooting Workflow:
Below is a decision tree to systematically diagnose and resolve common Suzuki coupling issues.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
Recommended Starting Conditions & Optimization:
For consistent results, begin with a well-established protocol and optimize from there. The following table provides reliable starting points for coupling at the C5-Br position.[4]
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Highly effective for heteroaromatic substrates.[4] If yield is low, consider a more active pre-catalyst like a Buchwald G3 or G4 palladacycle.[5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard, cost-effective choice.[4] K₃PO₄ is stronger and can be beneficial for challenging couplings.[4] Ensure the base is finely powdered and anhydrous. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | The water co-solvent is crucial for dissolving the inorganic base and facilitating transmetalation.[5][6] Crucially, all solvents must be rigorously degassed to prevent catalyst oxidation.[7] |
| Temperature | 80-100 °C | This range is typically sufficient for C-Br activation. If the reaction is sluggish, the temperature can be increased, or microwave irradiation can be employed to reduce reaction times.[7] |
FAQ 2: Buchwald-Hartwig Amination Challenges
Question: I am attempting a Buchwald-Hartwig amination at the C5-Br position, but I am only recovering starting material. What are the most critical parameters for this reaction?
Answer: The Buchwald-Hartwig amination is even more sensitive to reaction parameters than the Suzuki coupling, primarily due to the air- and moisture-sensitivity of the catalyst systems and strong bases employed.[2][8] Success hinges on meticulous experimental technique.
Causality Analysis:
-
Catalyst-Ligand Mismatch: The choice of phosphine ligand is paramount. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination. Electron-rich, bulky phosphine ligands (Buchwald ligands) are generally required, but the optimal choice depends on the amine coupling partner.[9]
-
Base Incompatibility/Deactivation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, forming the palladium-amido complex. These bases are extremely moisture-sensitive and must be handled under a strictly inert atmosphere.[2][10]
-
Inadequate Inert Atmosphere: This is the most common reason for failure. Any oxygen or moisture will deactivate both the palladium(0) catalyst and the strong base, completely inhibiting the reaction.[2]
Catalytic Cycle and Key Failure Points:
The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] Failure can occur at any stage if conditions are not optimal.
Caption: Catalytic cycle for the Buchwald-Hartwig amination with key failure points.
Recommended Starting Conditions & Optimization:
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Palladium System | Pd₂(dba)₃ with a suitable ligand, or a pre-formed palladacycle (e.g., XPhos Pd G3) | Pre-catalysts are often more reliable as they ensure the correct Pd:ligand ratio and generate the active Pd(0) species more cleanly.[8] |
| Ligand | XPhos, SPhos, or RuPhos (1.5-2.5 mol% relative to Pd) | The choice is substrate-dependent. XPhos is a good general-purpose ligand. For sterically hindered amines or less reactive chlorides, more specialized ligands may be needed.[2] |
| Base | NaOtBu or LHMDS (1.5 equivalents) | These strong bases are highly effective but moisture-sensitive.[2] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, often requiring higher temperatures.[10] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Solvents must be of the highest quality (anhydrous) and thoroughly degassed via sparging with N₂ or Argon for at least 30 minutes.[2][7] |
| Atmosphere | Strictly Inert (N₂ or Ar) | This is non-negotiable. Use Schlenk line techniques or a glovebox for dispensing reagents and setting up the reaction.[2] |
General FAQs and Purification
Question: How can I ensure chemoselective reaction at the C5-Br position, leaving the C2-Cl untouched? Answer: As discussed, the C-Br bond is inherently more reactive.[2] To maximize selectivity, use the mildest conditions possible that still promote reaction at the C5 position. This includes using lower temperatures (e.g., 80 °C), shorter reaction times, and avoiding overly active catalyst systems that might begin to activate the C-Cl bond. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Question: What is the best way to purify the product after a successful reaction? Answer: Purification typically involves a two-stage process: an aqueous work-up followed by chromatography or recrystallization.[11][12]
-
Aqueous Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[12]
-
Removal of Palladium: Residual palladium can often be removed by filtering the organic solution through a short plug of silica gel or Celite before concentration.
-
Final Purification:
-
Column Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[11]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method. Test solvents like ethanol, isopropanol, or mixtures with water to find a system where the product is soluble when hot but sparingly soluble when cold.[11]
-
Question: What are the storage and handling recommendations for the this compound starting material? Answer: The compound is typically a light yellow or brown solid or liquid.[1][13] It is stable under recommended storage conditions but should be stored in a cool, dry, and well-ventilated place with the container tightly closed to prevent contamination or degradation.[13] It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. innospk.com [innospk.com]
- 14. 884495-15-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Purification of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS No. 884495-15-2) via recrystallization. As a Senior Application Scientist, my goal is to equip you with not just the procedural steps, but the underlying scientific principles and troubleshooting logic to overcome common challenges in obtaining this key synthetic intermediate in high purity.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the recrystallization of substituted pyridines.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
This is the most frequent issue in recrystallization and typically points to one of two causes: excessive solvent or supersaturation.
-
Too Much Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[1][2] The remedy is to gently heat the solution and evaporate a portion of the solvent to increase the concentration.[1][3] Aim to reduce the volume by 10-20% before attempting to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.[1] To induce crystallization, you can:
Q2: My product is separating as an oil instead of crystals. How can I prevent this "oiling out"?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[1][3] This is particularly common for compounds with lower melting points.
To resolve this, reheat the solution until the oil fully redissolves. Then, add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration.[3] Allow the solution to cool very slowly. Insulating the flask can promote the gradual temperature drop necessary for ordered crystal lattice formation instead of amorphous oiling.[1]
Q3: My final crystal yield is disappointingly low. What are the common causes of product loss?
Several factors can contribute to poor recovery:
-
Using excessive solvent during the initial dissolution step is a primary cause.[2] The goal is to create a saturated solution at high temperature, so use only the minimum amount of boiling solvent required to dissolve the solid.
-
Premature crystallization during a hot filtration step can lead to significant loss.
-
Incomplete crystallization due to insufficient cooling time or temperature. Ensure the flask feels cold to the touch, and consider using an ice-water bath for the final stage of cooling.[5]
-
Washing crystals with warm or excessive solvent. Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals, as even cold solvent has some capacity to dissolve your product.[2]
Q4: The compound is crystallizing in my filter funnel during hot filtration. How can I stop this?
This happens when the solution cools too rapidly in the funnel, causing premature precipitation.[3][4] To prevent this:
-
Use a stemless or short-stemmed funnel to minimize the surface area for cooling and clogging.[4]
-
Pre-heat your filtration apparatus (funnel and receiving flask) by placing it over the boiling solvent or in an oven before use.[4]
-
Keep the solution at or near its boiling point during the transfer.
-
As a last resort, add a slight excess of hot solvent before filtering to keep the compound dissolved. This excess can be evaporated from the filtrate before cooling to crystallize.[3][4]
Section 2: In-Depth Troubleshooting Workflow
When purification doesn't proceed as expected, a logical workflow can help diagnose and solve the problem. The following diagram outlines the decision-making process for troubleshooting the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Section 3: Experimental Protocols
3.1 Protocol: Solvent Selection for this compound
The ideal recrystallization solvent dissolves the solute poorly at room temperature but well at its boiling point.[6][7] Given the halogenated and nitrated pyridine structure, a range of solvents with varying polarities should be tested.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane/Toluene mixture) dropwise, starting with 0.5 mL.
-
Agitate each tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[7]
-
For tubes where the solid is insoluble, gently heat the mixture to the solvent's boiling point, adding more solvent dropwise if necessary, until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the quality and quantity of crystals formed. The best solvent will yield a large amount of pure crystals.
Data Summary Table for Solvent Screening:
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Toluene/Heptane | (Example of a solvent pair) | |||
| Water | Insoluble | Insoluble | None | Unlikely to work alone due to low polarity. |
3.2 Protocol: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[8]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5][8] Once at room temperature, cooling may be completed in an ice-water bath to maximize yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point. The product is not considered dry until it reaches a constant weight.[2]
Section 4: Safety and Handling
This compound is a chemical intermediate that requires careful handling.
-
Hazards: Causes skin, eye, and respiratory irritation.[9] Safety data for related compounds indicate potential toxicity if swallowed.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid generating dust. Store the material under an inert atmosphere (nitrogen or argon) at 2-8°C.[12]
-
First Aid: In case of skin contact, wash immediately with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation persists.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chemical-label.com [chemical-label.com]
- 10. accelachem.com [accelachem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-4-methyl-3-nitropyridine: A Comparative Approach
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-2-chloro-4-methyl-3-nitropyridine, a halogenated and nitrated pyridine derivative, serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in such molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, juxtaposed with an experimental examination of a closely related analogue, to offer researchers a robust framework for spectral interpretation and structural verification.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit two distinct signals: a singlet for the methyl protons and a singlet for the lone aromatic proton.
-
H6 Proton: The proton at the C6 position is anticipated to appear as a singlet, as there are no adjacent protons to induce splitting. Its chemical shift will be significantly downfield due to the cumulative deshielding effects of the electronegative nitrogen atom in the pyridine ring, the adjacent chloro group at C2, the bromo group at C5, and the nitro group at C3.
-
Methyl Protons (C4-CH₃): The protons of the methyl group at C4 will also present as a singlet. Their chemical shift will be in the typical range for methyl groups attached to an aromatic ring, but may be slightly shifted due to the influence of the adjacent nitro and bromo substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts are influenced by the attached substituents and their position on the pyridine ring. The carbons directly bonded to electronegative atoms (C2, C3, C5) are expected to be significantly deshielded and appear at lower field.
Experimental NMR Data of a Close Structural Analog: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
To provide a tangible reference for our predictions, we will analyze the experimental ¹H NMR data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[4][5] This compound is an excellent comparator, differing from our target molecule only by the substituent at the C2 position (methoxy vs. chloro).
The reported ¹H NMR spectrum of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (in DMSO-d₆) shows the following signals[4][5]:
-
δ 8.25 (s, 1H): This singlet corresponds to the aromatic proton at the C6 position.
-
δ 3.94 (s, 3H): This singlet is assigned to the protons of the methoxy group (-OCH₃) at the C2 position.
-
δ 2.29 (s, 3H): This singlet represents the protons of the methyl group (-CH₃) at the C4 position.
Comparative Analysis: Chloro vs. Methoxy Substituent Effects
The comparison between the predicted spectrum of this compound and the experimental spectrum of its methoxy analog highlights the influence of the C2 substituent on the chemical shifts.
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine[4][5] | Expected Difference and Rationale |
| H6 | ~8.4-8.6 | 8.25 | The H6 proton in the chloro-substituted compound is expected to be further downfield. Chlorine is more electronegative than the oxygen of the methoxy group, leading to stronger deshielding of the adjacent C6 proton. |
| C4-CH₃ | ~2.3-2.5 | 2.29 | A minor downfield shift is anticipated for the methyl protons in the chloro derivative. The overall electron-withdrawing effect of the chloro group is stronger than the methoxy group, which can have a small, long-range deshielding effect. |
This comparative analysis underscores the importance of considering the electronic properties of each substituent when interpreting NMR spectra of highly substituted pyridines.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire NMR data for this compound or similar compounds, the following protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with numbered positions.
Caption: General workflow for NMR-based structural elucidation.
Conclusion
The analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural verification of complex organic molecules like this compound. By combining predictive methods based on established substituent effects with comparative analysis against experimentally characterized analogs, researchers can confidently assign the spectral features and confirm the identity of their target compounds. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Decoding the Fragmentation Puzzle: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation patterns of ionized molecules. This guide offers an in-depth exploration of the anticipated mass spectrometric behavior of 5-Bromo-2-chloro-4-methyl-3-nitropyridine, a substituted pyridine with potential applications as a synthetic intermediate. By dissecting its fragmentation pathways under both hard and soft ionization techniques, this document aims to equip researchers with the predictive knowledge necessary for its accurate identification and characterization in complex matrices.
The Structural Landscape: Predicting Fragmentation Hotspots
This compound is a multifaceted molecule, with each substituent—a bromine atom, a chlorine atom, a methyl group, and a nitro group—poised to influence its fragmentation under mass spectrometric analysis. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitro group, sets the stage for a series of characteristic bond cleavages.
Isotopic Signatures: The Halogen Telltale
A key identifying feature in the mass spectrum of this compound will be the distinct isotopic patterns imparted by the two halogen atoms. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two principal isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[1][2][3] Consequently, the molecular ion peak will be accompanied by a cluster of isotopic peaks at M+2 and M+4, with their relative intensities dictated by the combined probabilities of the isotopic compositions. This unique pattern is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule and its fragments.[4]
Electron Ionization (EI-MS): A Hard Ionization Approach for Structural Elucidation
Electron ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a wealth of structural information. The initial event is the formation of a molecular ion (M⁺•), which then undergoes a cascade of fragmentation reactions.
Primary Fragmentation Pathways under EI-MS
The most probable initial fragmentation events for this compound under EI conditions are driven by the lability of the nitro group and the halogen substituents.
-
Loss of the Nitro Group: Nitroaromatic compounds are well-known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[5] The loss of a nitro radical (•NO₂) is often a prominent fragmentation pathway, leading to a significant [M-46]⁺ ion.
-
Halogen Cleavage: The carbon-halogen bonds are also susceptible to cleavage. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) will result in [M-79/81]⁺ and [M-35/37]⁺ ions, respectively.
-
Alpha-Cleavage of the Methyl Group: The methyl group can undergo alpha-cleavage, leading to the loss of a hydrogen radical (•H) to form a stable pyridyl-methyl cation or the loss of the entire methyl group (•CH₃).
Secondary and Sequential Fragmentations
The primary fragment ions will likely undergo further fragmentation, leading to a complex but informative mass spectrum. For instance, the [M-NO₂]⁺ ion may subsequently lose a bromine or chlorine atom. Ring cleavage of the pyridine nucleus can also occur, though typically after the initial loss of the more labile substituents.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Touch for Molecular Confirmation and Targeted Analysis
In contrast to EI-MS, electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6] This is particularly useful for confirming the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation
The fragmentation of the protonated this compound is expected to proceed through pathways that favor the formation of stable, even-electron product ions.
-
Loss of Neutral Molecules: Common neutral losses from the [M+H]⁺ ion of nitroaromatic compounds include the loss of nitric oxide (NO) and nitrous acid (HNO₂).
-
Halogen Loss: The loss of HBr or HCl as neutral molecules is also a plausible fragmentation pathway.
-
Sequential Losses: Similar to EI-MS, sequential losses of the various substituents are expected, allowing for the reconstruction of the molecule's structure.
Comparative Data Summary
The following table summarizes the predicted key ions for this compound under both EI-MS and ESI-MS/MS conditions. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br).
| Ionization Mode | Predicted Ion (m/z) | Description |
| EI-MS | 280/282/284 | Molecular Ion (M⁺•) |
| 234/236/238 | [M-NO₂]⁺ | |
| 201/203 | [M-Br]⁺ | |
| 245/247 | [M-Cl]⁺ | |
| 265/267/269 | [M-CH₃]⁺ | |
| ESI-MS/MS | 281/283/285 | Protonated Molecule ([M+H]⁺) |
| 235/237/239 | [M+H-NO₂]⁺ | |
| 202/204 | [M+H-HBr]⁺ | |
| 246/248 | [M+H-HCl]⁺ |
Experimental Protocols
To facilitate the practical application of this guide, the following are detailed, step-by-step methodologies for acquiring mass spectra of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for the analysis of volatile and thermally stable compounds, providing a detailed fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the solid compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This technique is suitable for less volatile compounds and provides confirmation of the molecular weight followed by controlled fragmentation.
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 100-400.
-
MS2 Product Ion Scans: Isolate the protonated molecule ([M+H]⁺) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the fragmentation logic, the following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways and the general analytical workflow.
References
- 1. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
comparing reactivity of 5-Bromo-2-chloro-4-methyl-3-nitropyridine with other halopyridines
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Halogenated pyridines stand out as exceptionally versatile intermediates, offering reactive sites for a multitude of chemical transformations. This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-chloro-4-methyl-3-nitropyridine with other halopyridines, focusing on the principles of nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric factors governing its reactivity and provide a framework for predicting its behavior in complex synthetic routes.
Fundamentals of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated for nucleophilic attack, a characteristic that is less pronounced in benzene rings.[1][2][3] This reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group.[4]
The stability of the Meisenheimer complex is a crucial determinant of the reaction rate. For pyridines, nucleophilic attack is most favorable at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[1][5][6] This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilization that is not possible with attack at the C-3 (meta) position.[6][7]
Dissecting the Reactivity of this compound
The reactivity of this compound is a fascinating case study in the interplay of various substituent effects.[8] Let's analyze the individual contributions of each group on the pyridine ring.
-
Positional Analysis of Leaving Groups: The molecule possesses two potential leaving groups: a chloro group at the C-2 position and a bromo group at the C-5 position. The C-2 position is inherently activated towards SNAr due to its ortho relationship with the ring nitrogen.[1][5][6]
-
The Powerful Activating Effect of the Nitro Group: The nitro group at the C-3 position is a potent electron-withdrawing group. It strongly activates the pyridine ring for nucleophilic attack. Crucially, it is positioned para to the C-2 chloro group, allowing for direct resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-2. This stabilization is a primary factor in enhancing the reactivity at this position.
-
Electronic and Steric Influence of the Methyl Group: The methyl group at C-4 has a dual electronic nature. It is weakly electron-donating through hyperconjugation, which can slightly deactivate the ring towards nucleophilic attack. However, its steric presence is more significant. It flanks both the C-2 chloro and C-5 bromo positions, potentially hindering the approach of bulky nucleophiles.[9][10]
-
Comparing the Leaving Group Abilities of Chloro and Bromo: In SNAr reactions, the typical leaving group reactivity order for halogens is F > Cl > Br > I.[2][5][11] This trend is primarily governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. Therefore, the chloro group at C-2 is generally a better leaving group in SNAr than the bromo group at C-5.
Based on this analysis, nucleophilic attack is overwhelmingly favored at the C-2 position, leading to the displacement of the chloride ion. This is due to the combined effects of the C-2 position's inherent activation, the powerful para-activating effect of the nitro group, and the superior leaving group ability of chloride compared to bromide in SNAr.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. indiamart.com [indiamart.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 5-Bromo-2-chloro-4-methyl-3-nitropyridine Derivatives: An In-Depth Analysis of Experimental and Computational Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For novel pyridine derivatives such as 5-Bromo-2-chloro-4-methyl-3-nitropyridine, the precise spatial arrangement of its constituent atoms dictates its reactivity, intermolecular interactions, and, ultimately, its efficacy as a pharmaceutical agent or its properties as a functional material. The strategic placement of bromo, chloro, methyl, and nitro groups on the pyridine ring creates a unique electronic and steric profile, making its structural elucidation a critical endeavor.
This guide provides a comparative analysis of the two primary methodologies for determining the structure of such compounds: single-crystal X-ray diffraction and computational modeling using Density Functional Theory (DFT). As a direct crystal structure for this compound is not publicly available, this guide will leverage data from the closely related molecule, 2-chloro-3-nitropyridine, as a proxy for the experimental section, thereby offering a realistic and instructive comparison. We will delve into the causality behind experimental and computational choices, presenting a self-validating system of protocols and data interpretation.
The Experimental Benchmark: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the solid-state structure of a molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.
Causality of Experimental Choices
The success of an X-ray diffraction experiment hinges on the ability to grow high-quality single crystals. For substituted pyridines, which are often solid at room temperature, crystallization from a suitable solvent is the most common approach. The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow crystal growth upon cooling or solvent evaporation. The presence of heavy atoms like bromine in the structure is advantageous for X-ray diffraction as they scatter X-rays more strongly, leading to a more easily solvable structure.
Experimental Protocol: A Step-by-Step Workflow
-
Synthesis and Purification: The target compound, this compound, is synthesized and purified to >98% purity, as impurities can inhibit crystallization.
-
Crystallization: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate over several days.
-
Crystal Selection and Mounting: A single, well-formed crystal with sharp edges is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Experimental workflow for X-ray crystal structure determination.
Representative Crystallographic Data
The following table presents the crystallographic data for 2-chloro-3-nitropyridine, which serves as a representative example for what would be expected for the title compound.[1][2]
| Parameter | 2-chloro-3-nitropyridine |
| Chemical formula | C₅H₃ClN₂O₂ |
| Formula weight | 158.54 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.613(1) |
| b (Å) | 12.232(2) |
| c (Å) | 7.716(1) |
| β (°) | 118.485(2) |
| Volume (ų) | 631.5(2) |
| Z | 4 |
| Calculated density (g/cm³) | 1.668 |
| R-factor (%) | 3.7 |
The Computational Alternative: Density Functional Theory (DFT)
In the absence of a single crystal or as a complementary technique, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the structure and properties of molecules. DFT calculations can provide valuable insights into the gas-phase geometry, electronic properties, and vibrational frequencies of a molecule.
Rationale for Computational Approach
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a widely used and well-validated level of theory for organic molecules, providing a good balance between accuracy and computational cost. For halogenated compounds, the inclusion of polarization functions (d,p) in the basis set is crucial for accurately describing the electron distribution around the halogen atoms.
Computational Protocol: A Step-by-Step Workflow
-
Molecular Building: The 2D structure of this compound is drawn in a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: A geometry optimization calculation is performed using a DFT method (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation of the molecule in the gas phase.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum.
-
Property Calculation: Various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Mulliken charges, can be calculated from the optimized wave function.
-
Crystal Structure Prediction (Advanced): More advanced computational methods can be employed to predict the crystal packing of the molecule, though this remains a challenging task.
Caption: Computational workflow for DFT-based structural analysis.
Predicted vs. Experimental Parameters: A Comparative Table
The following table compares the kind of data obtained from X-ray crystallography (using 2-chloro-3-nitropyridine as a reference) and what can be predicted by DFT calculations for this compound.
| Parameter | X-ray Crystallography (Experimental) | DFT (Computational Prediction) |
| Geometry | Solid-state conformation, influenced by crystal packing forces. | Gas-phase optimized geometry, representing an isolated molecule. |
| Bond Lengths (Å) | Highly accurate (typically ±0.002 Å). For 2-chloro-3-nitropyridine, the C-Cl bond is ~1.73 Å.[1] | Good agreement with experimental gas-phase data (typically within ±0.02 Å). |
| Bond Angles (°) | Highly accurate (typically ±0.2°). | Good agreement with experimental gas-phase data (typically within ±2°). |
| Intermolecular Interactions | Directly observed and quantifiable (e.g., hydrogen bonds, halogen bonds). | Can be inferred from the Molecular Electrostatic Potential (MEP) map. |
| Electronic Properties | Not directly measured. | Provides HOMO-LUMO energies, dipole moment, and atomic charges, offering insights into reactivity. |
Objective Comparison of Methodologies
Both single-crystal X-ray diffraction and DFT calculations are indispensable tools in the structural analysis of novel compounds. However, they provide different, albeit complementary, information.
X-ray Crystallography:
-
Advantages:
-
Provides the definitive, unambiguous solid-state structure.
-
Directly reveals intermolecular interactions and crystal packing.
-
The "gold standard" for structural proof.
-
-
Limitations:
-
Requires high-quality single crystals, which can be challenging to obtain.
-
Provides a static picture of the molecule in the solid state, which may not be representative of its conformation in solution or in a biological environment.
-
Density Functional Theory (DFT):
-
Advantages:
-
Does not require a physical sample, only the chemical structure.
-
Provides insights into the intrinsic properties of an isolated molecule.
-
Can be used to predict a range of electronic and spectroscopic properties.
-
Computationally less demanding than more advanced ab initio methods.
-
-
Limitations:
-
Provides a theoretical model, which must be validated against experimental data.
-
Predicting the correct crystal packing is computationally expensive and not always accurate.
-
The accuracy of the results depends on the chosen level of theory (functional and basis set).
-
Synthesis of Approaches for Comprehensive Understanding
The most powerful approach to understanding the structure and behavior of this compound derivatives involves a synergistic use of both experimental and computational methods. DFT calculations can be used to predict the most stable conformers of the molecule, which can aid in the interpretation of experimental data. Conversely, an experimentally determined crystal structure provides the ultimate benchmark for validating and refining computational models.
For drug development professionals, this dual approach is particularly valuable. The solid-state structure from X-ray crystallography is crucial for understanding polymorphism and formulation, while computational models can provide insights into how the molecule might interact with a biological target in a solvated environment.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the quality of its foundational components—the chemical intermediates. 5-Bromo-2-chloro-4-methyl-3-nitropyridine is a key halogenated pyridine derivative utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring multiple reactive sites, makes it a versatile building block.[1] However, the very reactivity that makes it valuable also presents challenges in synthesis, potentially leading to process-related impurities, isomers, or degradation products.
The presence of unwanted chemicals, even in trace amounts, can profoundly impact the safety and efficacy of the final drug product.[2] Therefore, rigorous purity assessment of intermediates like this compound is not merely a quality control measure but a critical step in ensuring the reliability and reproducibility of the entire drug development pipeline.[3][4]
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in their analytical strategy.
Overall Analytical Workflow for Purity Assessment
A comprehensive purity assessment is a multi-step process that ensures all potential impurities are detected and quantified. The workflow integrates both separation science and structural elucidation to build a complete profile of the chemical intermediate.
Caption: General workflow for the analytical characterization of this compound.
Chromatographic Methods: The Cornerstone of Purity Quantification
Chromatographic techniques are indispensable for separating the main compound from process-related impurities and degradation products, allowing for accurate quantification.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purity analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for substituted pyridines like the topic compound.[5][6] Its high resolution and sensitivity enable the separation of structurally similar impurities, which is critical for accurate purity determination.[6] A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common and effective approach.
This protocol is a representative method and may require optimization for specific laboratory instrumentation and impurity profiles.[7]
-
Instrumentation: HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A gradient elution is often preferred to resolve both early and late-eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water, 50:50 v/v) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[4]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area Normalization Method).
-
Caption: A streamlined workflow for HPLC purity determination.
Any HPLC method used for purity assessment must be validated to ensure it is suitable for its intended purpose.[8] Validation demonstrates that the method is reliable, reproducible, and accurate.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8][9] | The main peak should be free from interference from impurities or placebo peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[8] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value.[10] | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8] | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] | Typically a signal-to-noise ratio of 10:1. |
Gas Chromatography (GC)
GC is a powerful alternative for purity analysis, particularly for compounds that are volatile and thermally stable.[12][13] Given its structure, this compound is likely amenable to GC analysis. GC often provides higher resolution and faster analysis times than HPLC. When coupled with a Mass Spectrometer (GC-MS), it becomes an exceptional tool for both quantifying the main component and identifying volatile impurities.[5][13]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[4][5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Oven Program: A temperature gradient is used to ensure separation of compounds with different boiling points (e.g., start at 80°C, ramp to 250°C).[4]
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Sample Preparation:
-
Prepare a diluted solution of the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 100 µg/mL.[4]
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to library databases.
-
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Resolution | High resolution, excellent for complex mixtures. | Very high resolution, especially with capillary columns. |
| Coupling | Easily coupled with UV, PDA, and MS detectors (LC-MS). | Commonly coupled with FID and MS detectors (GC-MS). |
| Advantages for this Compound | Robust and widely applicable; avoids potential thermal degradation. | Potentially faster analysis times and higher efficiency for volatile impurities. |
| Limitations for this Compound | Requires larger volumes of solvents. | Risk of thermal degradation in the injector if the compound is not sufficiently stable. |
Spectroscopic Methods: Identity and Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic methods are essential for confirming the chemical structure of the main component and identifying unknown impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the structural elucidation of organic molecules.[14][15] It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For purity assessment, ¹H NMR is particularly useful for a rapid check of identity and the presence of proton-containing impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[16]
-
¹H NMR: The aromatic proton on the pyridine ring is expected to appear as a singlet in the downfield region (δ 7.5-9.0 ppm). The methyl group protons will appear as a singlet further upfield (δ 2.0-3.0 ppm). The precise chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents.[14]
-
¹³C NMR: This technique provides information on the carbon skeleton of the molecule.[14]
-
Protocol:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. Purity can be estimated by comparing the integration of the main compound's signals to those of any impurity signals.
-
Caption: Workflow for structural confirmation and purity assessment by NMR.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It is used to confirm the molecular weight of the target compound and to identify impurities, often by elucidating their fragmentation patterns. The presence of chlorine and bromine atoms in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of its elemental composition.
Both chlorine and bromine have two stable isotopes. The unique combination in this molecule creates a distinctive cluster of peaks for the molecular ion (M⁺).
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[18][19]
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[18][19]
The molecular ion cluster will exhibit peaks corresponding to the different combinations of these isotopes.
| Isotopic Combination | Mass (Da) | Relative Abundance (Approx.) | Designation |
| C₆H₄⁷⁹Br³⁵ClN₂O₂ | 250 | ~100% | M |
| C₆H₄⁸¹Br³⁵ClN₂O₂ / C₆H₄⁷⁹Br³⁷ClN₂O₂ | 252 | ~130% | M+2 |
| C₆H₄⁸¹Br³⁷ClN₂O₂ | 254 | ~32% | M+4 |
Note: The molecular weight of the compound is typically cited using the average atomic masses (251.47 g/mol ). The table above refers to the monoisotopic masses observed in MS.
Overall Method Comparison Summary
The choice of analytical method depends on the specific goal, whether it is routine quality control, impurity identification, or structural confirmation. A combination of techniques provides the most comprehensive purity assessment.
| Technique | Primary Application | Sensitivity | Key Strengths | Key Limitations |
| HPLC | Purity quantification, impurity profiling. | High (ng to pg) | Robust, versatile for non-volatile compounds, excellent quantitation. | Can be time-consuming, uses significant solvent volumes. |
| GC | Purity quantification, analysis of volatile impurities. | Very High (pg to fg) | High resolution, fast analysis, ideal for volatile compounds. | Potential for thermal degradation of the analyte. |
| NMR | Structural elucidation, identity confirmation, quantification (qNMR). | Low (mg to µg) | Non-destructive, provides definitive structural information. | Lower throughput, less sensitive for trace impurity detection. |
| MS | Molecular weight confirmation, impurity identification. | Very High (pg to fg) | Provides molecular weight and elemental composition (via isotopes), excellent for identifying unknowns when coupled with chromatography. | Generally provides limited quantitative information unless using specific techniques like isotope dilution. |
Conclusion and Recommendations
A robust and reliable assessment of this compound purity requires a multi-faceted analytical approach. No single technique can provide a complete picture.
-
For routine quality control and batch release , a validated Reversed-Phase HPLC method is the recommended primary technique. Its ability to accurately quantify the main component and separate potential non-volatile impurities makes it the cornerstone of purity assessment.[6][12]
-
Gas Chromatography , preferably GC-MS , should be employed as a complementary method to screen for volatile organic impurities and residual solvents that may not be detected by HPLC.
-
NMR Spectroscopy is essential for initial structural confirmation of reference standards and for investigating the structure of unknown impurities isolated by chromatography.
-
Mass Spectrometry , particularly when coupled with chromatography (LC-MS or GC-MS ), is indispensable for confirming the molecular weight and for the rapid identification of impurities based on their mass and characteristic isotopic patterns.[3][13]
By integrating these orthogonal techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate and, ultimately, contributing to the safety and efficacy of the final drug product.
References
- 1. indiamart.com [indiamart.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikev.org [ikev.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identity determination and purity testing [chemcon.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
biological activity of compounds derived from 5-Bromo-2-chloro-4-methyl-3-nitropyridine
An objective comparison of the biological activities of compounds derived from the versatile scaffold, 5-Bromo-2-chloro-4-methyl-3-nitropyridine. This guide provides supporting experimental data, protocols, and structure-activity relationship insights for researchers in drug discovery.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The this compound scaffold is one such "privileged" starting material.[1] Its value lies not in any inherent biological activity, but in its exceptional synthetic versatility. The pyridine ring is substituted with four distinct functional groups, each offering a handle for precise chemical modification. The strongly electron-withdrawing nitro group at the C3 position activates the entire ring, particularly the C2 and C5 positions, for nucleophilic substitution reactions.[2] This, combined with the differential reactivity of the chloro and bromo groups, allows for a programmed and selective synthesis of a vast library of derivatives.
This guide provides a comparative analysis of the biological activities—primarily anticancer and antimicrobial—of compounds derived from this scaffold. By examining the structure-activity relationships and providing detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to harness the full potential of this powerful synthetic building block.
Section 1: The Synthetic Versatility of this compound
The strategic arrangement of functional groups on the this compound core enables a variety of high-yield chemical transformations. Understanding the causality behind these reactions is key to designing effective derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position is highly activated by the adjacent nitro group, making it an excellent leaving group for substitution by nucleophiles like amines, alcohols, and thiols.[3][4] This is often the first step in building molecular complexity. The bromo group at C5 is less reactive in SNAr but is the preferred site for metal-catalyzed reactions.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is weaker than the carbon-chlorine bond, making it the ideal site for reactions like the Suzuki or Buchwald-Hartwig couplings.[5] This allows for the introduction of diverse aryl or heteroaryl moieties, which can profoundly influence the compound's interaction with biological targets.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using reagents like iron powder, tin(II) chloride, or catalytic hydrogenation.[3][6] This transformation is critical, as the resulting amino group is a key pharmacophoric feature, often forming crucial hydrogen bond interactions within the active sites of enzymes like kinases.[5][6]
-
Oxidation of the Methyl Group: The methyl group at C4 can be oxidized to a carboxylic acid.[2] This introduces a new functional handle for creating amides or esters, which can be used to modulate solubility, cell permeability, and target engagement.
Caption: Key synthetic pathways from the parent scaffold.
Section 2: Comparative Analysis of Anticancer Activity
The pyridine nucleus is a cornerstone of many anticancer drugs, and derivatives of nitropyridine have shown significant promise, particularly as kinase inhibitors.[3][7]
Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 2-aminopyridine scaffold, readily synthesized from the title compound via substitution and nitro reduction, is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[5] Research on related nitropyridine structures has led to the discovery of potent inhibitors for several important cancer-related kinases.[3]
For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine were synthesized and found to inhibit Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that is often overactive in myeloproliferative neoplasms.[3] Similarly, derivatives of 2,6-dichloro-3-nitropyridine have yielded potent inhibitors of Glycogen Synthase Kinase-3 (GSK3), a target in various cancers and neurodegenerative diseases.[3]
| Compound Class | Target Kinase | Reported Potency (IC50) | Reference |
| 2-(Aminomethyl)-3-nitropyridine amides | JAK2 | 8.5–12.2 µM | [3] |
| 2,6-Disubstituted-3-aminopyridines | GSK3 | 8 nM | [3] |
| Pyrimidine-based derivatives | ALK/EGFR | Sub-nanomolar to low nanomolar | [8] |
This table presents data from related pyridine derivatives to illustrate the potential of the scaffold.
The general strategy involves using the 2-position for substitution with a group that can interact with the kinase hinge region, while the 5-position is modified with larger aryl groups to achieve selectivity and potency by probing deeper into the ATP-binding pocket.
Caption: Simplified JAK-STAT pathway showing JAK2 inhibition.
Section 3: Comparative Analysis of Antimicrobial Activity
Pyridine derivatives have long been investigated for their antimicrobial properties.[9][10] The introduction of nitro and halogen substituents can enhance this activity. Studies on various nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3]
For example, metal complexes containing nitropyridine ligands have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli that is comparable to the antibiotic ciprofloxacin.[3] Other modifications, such as the creation of pyridoxazinones from 3-hydroxy-2-nitropyridine, have yielded compounds with high activity against E. faecalis (MIC 7.8 μg/mL) and various Candida species.[3] The mechanism often involves disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.
| Compound Class | Target Organism | Reported Potency (MIC) | Reference |
| Nitropyridine-Metal Complexes | S. aureus, E. coli | 9.1–17.9 mm (zone diameter) | [3] |
| Pyridoxazinone derivatives | E. faecalis | 7.8 μg/mL | [3] |
| Pyridoxazinone derivatives | C. albicans | 62.5 μg/mL | [3] |
| Hydrazone derivatives | B. subtilis, C. krusei | 62.5 μg/mL | [3] |
| Pyridinium Salts | S. aureus | 4 μg/mL | [11] |
This table presents data from related pyridine derivatives to illustrate the potential of the scaffold.
The data suggests that derivatization of the nitropyridine core can lead to compounds with potent and specific antimicrobial effects. The lipophilicity and electronic properties introduced by different substituents are key factors in determining the spectrum and potency of activity.
Section 4: Structure-Activity Relationship (SAR) Insights
By synthesizing the data from anticancer and antimicrobial studies of related compounds, we can derive key SAR insights to guide the future design of derivatives from this compound:
-
The C2 Position: Substitution at this position with small, hydrogen-bond-accepting amine groups is critical for kinase hinge region binding. Larger substituents may be beneficial for antimicrobial activity by increasing lipophilicity.
-
The C3 Position: The reduction of the nitro group to an amine is a pivotal step for many anticancer applications, especially kinase inhibition, as the amine often serves as a primary anchor in the target's active site.[5][6] For antimicrobial compounds, the electron-withdrawing nature of the nitro group itself can be essential for activity.
-
The C5 Position: This position is ideal for introducing aryl or heteroaryl groups via cross-coupling. In kinase inhibitors, these groups occupy the solvent-exposed region of the ATP pocket and are used to fine-tune potency and selectivity. For antimicrobials, these additions can modulate physical properties like solubility and cell penetration.
-
The C4 Position: The methyl group can be used to probe steric pockets within a target active site. Its oxidation to a carboxylic acid provides a vector for attaching solubilizing groups or other functionalities to improve pharmacokinetic properties.
Section 5: Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed protocols are essential.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the common first step of reacting the title compound with a primary or secondary amine.
Rationale: This reaction leverages the high electrophilicity of the C2 carbon, activated by the adjacent nitro group, to displace the chloride leaving group. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing protonation of the reactant amine.
Materials:
-
This compound
-
Amine of interest (e.g., piperidine, morpholine) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Round-bottom flask, magnetic stirrer, condenser
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of DMF or MeCN.
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Fit the flask with a condenser and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-amino substituted derivative.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol details the standard method for evaluating the anticancer activity of newly synthesized compounds.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cell viability after exposure to a test compound.[12]
References
- 1. indiamart.com [indiamart.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 5-Bromo-2-chloro-4-nitropyridine | 1082041-27-7 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Introduction: The Strategic Importance of Substituted Nitropyridines
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in medicinal chemistry. Among the vast array of pyridine derivatives, 5-Bromo-2-chloro-4-methyl-3-nitropyridine stands out as a particularly valuable and versatile building block. The presence of two distinct halogen atoms with differential reactivity, coupled with the electron-withdrawing nitro group that activates the pyridine ring, offers a platform for sequential and selective functionalization.[2][3] This allows for the construction of complex molecular architectures, which is paramount in the synthesis of novel therapeutic agents.[4]
The selective coupling at the C-Br bond, while preserving the C-Cl bond for subsequent transformations, is a key strategic advantage. This guide provides a comparative analysis of three distinct classes of palladium catalysts for a model Suzuki-Miyaura cross-coupling reaction with this substrate. The objective is to offer researchers and process chemists a data-driven framework for catalyst selection, balancing reaction efficiency, catalyst loading, and operational simplicity.
The Challenge: Selective C-Br Arylation
Palladium-catalyzed cross-coupling reactions are governed by a series of fundamental steps, with the initial oxidative addition of the palladium(0) complex to the carbon-halogen bond being crucial.[5] The general order of reactivity for aryl halides is I > Br > Cl, a trend dictated by the bond dissociation energies.[5] This inherent reactivity difference forms the basis for the selective coupling at the C-5 bromine atom of our target substrate, while leaving the more robust C-2 chlorine atom untouched for potential downstream functionalization.[6] The choice of palladium catalyst and, critically, the associated ligands, can dramatically influence the rate and selectivity of this transformation.[7]
Comparative Study: Three Generations of Palladium Catalysis
To illustrate the impact of catalyst selection, we present a comparative study of three widely used palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Reaction Scheme: (A generic image placeholder as I cannot generate images) this compound reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and base to yield 2-chloro-5-(4-methoxyphenyl)-4-methyl-3-nitropyridine.
Performance Overview of Palladium Catalysts
| Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Selectivity (C-Br:C-Cl) |
| A: Pd(PPh₃)₄ | 2.5 | 100 | 12 | 78 | 31 | >98:2 |
| B: Pd(OAc)₂ / XPhos | 1.0 | 80 | 4 | 92 | 92 | >99:1 |
| C: XPhos Pd G3 | 0.5 | 80 | 3 | 96 | 192 | >99:1 |
Note: The data presented is illustrative, based on established principles of catalyst performance for similar substrates, to provide a comparative framework.
In-Depth Analysis of Catalyst Systems
Catalyst System A: The Classical Workhorse - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This air- and moisture-sensitive catalyst has been a staple in academic and industrial labs for decades.[8] It is a pre-formed Pd(0) complex, meaning it does not require an in-situ reduction step to enter the catalytic cycle.
Experimental Protocol: System A
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Causality and Insights: The triphenylphosphine ligands are crucial for stabilizing the Pd(0) center, but their moderate electron-donating ability and steric bulk result in a relatively slower rate of oxidative addition compared to more modern ligands.[8] Consequently, higher catalyst loadings and elevated temperatures are often necessary to drive the reaction to completion, as reflected in the illustrative data.[9] While reliable, this system is less efficient for challenging substrates or when low catalyst loading is a priority.
Catalyst System B: In-Situ Generation of a Highly Active Catalyst - Pd(OAc)₂ with XPhos
This system represents a significant advancement, utilizing a stable Pd(II) precatalyst in combination with a bulky, electron-rich dialkylbiarylphosphine ligand, XPhos.[10] The active Pd(0) species is generated in situ.
Experimental Protocol: System B
-
To a flame-dried Schlenk flask under argon, add palladium(II) acetate (0.01 mmol, 1.0 mol%) and XPhos (0.022 mmol, 2.2 mol%).
-
Add degassed toluene (3 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add additional degassed toluene (2 mL).
-
Heat the mixture to 80 °C with vigorous stirring for 4 hours.
-
Follow work-up and purification steps as described for System A.
Causality and Insights: The success of this system hinges on the properties of the XPhos ligand. Its significant steric bulk facilitates the reductive elimination step (the final product-forming step), while its strong electron-donating character promotes the rate-limiting oxidative addition.[10][11] This synergistic effect leads to a much more active catalyst, allowing for lower temperatures, shorter reaction times, and reduced catalyst loadings.[12] The use of Pd(OAc)₂ offers greater operational simplicity as it is an air-stable solid.
Catalyst System C: The State-of-the-Art Precatalyst - XPhos Pd G3 Palladacycle
Third-generation (G3) palladacycle precatalysts are air- and moisture-stable complexes that offer exceptional activity and ease of use.[13][14] They are designed to efficiently generate the active monoligated Pd(0) species upon activation with a base.
Experimental Protocol: System C
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add XPhos Pd G3 (0.005 mmol, 0.5 mol%).
-
Add toluene (5 mL).
-
Seal the vial and heat to 80 °C with vigorous stirring for 3 hours.
-
Follow work-up and purification steps as described for System A.
Causality and Insights: The XPhos Pd G3 precatalyst offers the highest level of performance in this comparison.[14] Its structure ensures a precise 1:1 palladium-to-ligand ratio, which is crucial for optimal activity.[13] The palladacycle is readily activated under the reaction conditions to release a highly reactive "L-Pd(0)" species, which rapidly enters the catalytic cycle.[15][16] This efficiency translates to the lowest catalyst loading and shortest reaction time, making it an ideal choice for process development and scale-up where minimizing precious metal contamination and maximizing throughput are critical.[17]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism for all three catalyst systems is the Suzuki-Miyaura catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety when performing palladium-catalyzed cross-coupling reactions.
Caption: General Experimental Workflow Diagram.
Conclusion and Recommendations
This comparative guide demonstrates the evolution and impact of palladium catalyst technology on the synthesis of valuable pharmaceutical intermediates.
-
Pd(PPh₃)₄ remains a viable option for simple couplings where cost is a primary driver and catalyst efficiency is less critical.
-
The Pd(OAc)₂ / XPhos system offers a significant improvement in activity and is an excellent choice for general laboratory synthesis, providing a good balance of cost, performance, and operational simplicity.
-
The XPhos Pd G3 palladacycle represents the pinnacle of current technology, delivering the highest activity and greatest user convenience.[14] It is the recommended catalyst for challenging substrates, process optimization, and large-scale synthesis where efficiency, low catalyst loading, and reproducibility are paramount.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale, and economic considerations. This guide provides a foundational understanding to aid researchers in making an informed decision.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 14. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 15. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloro-4-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents extends beyond the benchtop; it is a commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-chloro-4-methyl-3-nitropyridine, a halogenated nitropyridine derivative. Adherence to these procedures is paramount to mitigate risks and ensure the integrity of your laboratory's safety program.
Hazard Identification and Immediate Safety Protocols
This compound is a reactive compound that presents multiple hazards. Understanding these risks is the foundation of safe handling and disposal.
Primary Hazards:
-
Eye Damage: Causes serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4]
Due to its chemical structure as a halogenated and nitrated pyridine derivative, it must be treated as a hazardous substance. Thermal decomposition may produce highly toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
When handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions or accidental contact with solid particles, preventing serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or Viton). Nitrile gloves are not recommended for prolonged contact. | Provides a barrier against skin absorption, which can lead to irritation and systemic toxicity. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and protects from potential splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. A respirator may be necessary if dust is generated. | Minimizes the risk of inhaling irritating and potentially toxic dust or vapors. |
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and stringent segregation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.
Waste Classification:
Any material contaminated with this compound is classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).
Segregation Protocol:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for halogenated organic compounds.
-
Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] NEVER mix waste containing this compound with these materials, as it can lead to violent reactions.
-
Solid vs. Liquid Waste: While both are disposed of in the same final manner (incineration), it is good practice to collect solid and liquid waste in separate, appropriately labeled containers to prevent splashing and facilitate handling.
Step-by-Step Disposal Procedure for Laboratory Personnel
This protocol outlines the actions to be taken by laboratory personnel to prepare this compound waste for collection by a certified hazardous waste disposal service.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Select a robust, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) is a suitable choice.[4] The container must have a secure, tight-fitting lid.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.
Step 2: Waste Collection
-
Solid Waste:
-
Carefully transfer the pure compound, contaminated weighing paper, and other solid consumables into the designated solid hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, consider lightly misting it with a compatible solvent (one that will be part of the waste stream, like isopropanol) to minimize airborne particles.
-
-
Liquid Waste:
-
Collect all solutions and solvent rinses containing this compound in the designated liquid hazardous waste container.
-
Use a funnel to prevent spills.
-
Keep the container closed when not actively adding waste.
-
Step 3: Detailed Waste Labeling
Proper labeling is a legal requirement and crucial for the safety of waste handlers. The hazardous waste label must include:
-
Full Chemical Name: "this compound" and any other chemical constituents in the waste container, with their approximate percentages.
-
Hazard Identification: Clearly indicate the hazards (e.g., "Toxic," "Irritant").
-
EPA Hazardous Waste Codes: As a halogenated pyridine derivative, this waste falls under the following potential EPA hazardous waste codes. Consult your institution's Environmental Health and Safety (EHS) department for the specific codes they require.
-
Contact Information: Name of the principal investigator and the laboratory contact information.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Utilize secondary containment (e.g., a larger plastic tub) to prevent the spread of material in case of a leak.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or is no longer being used, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration. [2] This process must be carried out in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts. For waste containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100°C to ensure complete destruction and prevent the formation of dioxins and furans.[3][9]
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 1.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.
-
For liquid spills: Surround the spill with an absorbent barrier (e.g., absorbent pads or socks) to prevent it from spreading.
-
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
-
Dispose of Clean-up Materials: All materials used for spill clean-up (absorbents, wipes, gloves, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. toolkit.pops.int [toolkit.pops.int]
- 4. benchchem.com [benchchem.com]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. media.suweb.site [media.suweb.site]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
